Ethyl (trimethylsilyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-trimethylsilylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-5-9-7(8)6-10(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFBQBDINHJDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193694 | |
| Record name | Ethyl trimethylsilylacetate | |
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Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4071-88-9 | |
| Record name | Ethyl (trimethylsilyl)acetate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=4071-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl trimethylsilylacetate | |
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| Record name | 4071-88-9 | |
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| Record name | 4071-88-9 | |
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| Record name | Ethyl trimethylsilylacetate | |
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| Record name | Ethyl trimethylsilylacetate | |
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| Record name | ETHYL TRIMETHYLSILYLACETATE | |
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Foundational & Exploratory
Ethyl (trimethylsilyl)acetate synthesis from ethyl acetate and TMSCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of ethyl (trimethylsilyl)acetate, a valuable reagent in organic synthesis. The document details two primary synthetic methodologies, offering comprehensive experimental protocols and quantitative data to support researchers in their laboratory work.
Introduction
This compound (ETSA) is a versatile building block used in various organic transformations, including the synthesis of α,β-unsaturated esters and the silylation of enolizable aldehydes and ketones.[1] Its utility in creating carbon-carbon bonds, such as in condensations with aromatic aldehydes to form β-trimethylsiloxycarboxylates, makes it a key intermediate in the synthesis of complex molecules. This guide focuses on the synthesis of ETSA from two different precursors: the direct silylation of an ethyl acetate (B1210297) enolate and a Reformatsky-type reaction using ethyl bromoacetate (B1195939).
Physicochemical and Spectroscopic Data
The properties of this compound are crucial for its handling, purification, and characterization. The following table summarizes its key physical and spectroscopic data.
| Property | Value | Reference(s) |
| CAS Number | 4071-88-9 | [1] |
| Molecular Formula | C₇H₁₆O₂Si | [1] |
| Molecular Weight | 160.29 g/mol | |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 156-159 °C (lit.) | [1] |
| 93-94 °C @ 104 mmHg | [1][2] | |
| Density | 0.876 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.415 (lit.) | [1] |
| ¹H NMR (CDCl₃) | δ 4.09 (q, J = 7.1 Hz, 2H), 1.89 (s, 2H), 1.24 (t, J = 7.1 Hz, 3H), 0.12 (s, 9H) | [1][2] |
Synthetic Methodologies
Two primary routes for the synthesis of this compound are discussed: direct silylation of ethyl acetate via its enolate and a Reformatsky-type reaction from ethyl bromoacetate.
Method A: Silylation of Ethyl Acetate Enolate
This method represents the most direct pathway requested, involving the deprotonation of ethyl acetate to form its corresponding enolate, which is then "trapped" by reaction with trimethylsilyl (B98337) chloride (TMSCl).
Reaction Principle: The α-protons of ethyl acetate are weakly acidic (pKa ≈ 25).[3] Therefore, a strong, non-nucleophilic base is required to achieve complete and quantitative conversion to the enolate.[4] Weaker bases, such as alkoxides, are insufficient for simple esters and result in low equilibrium concentrations of the enolate.[3][4] Lithium diisopropylamide (LDA) is a widely used base for this purpose due to its high basicity (pKa of its conjugate acid is ~36) and steric bulk, which minimizes nucleophilic attack on the ester carbonyl.[4] The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF to ensure kinetic control and stability of the enolate.[5] The generated lithium enolate is then quenched with TMSCl to yield the C-silylated product, this compound.[6]
Generalized Experimental Protocol: Note: This is a generalized procedure based on established principles of enolate chemistry. Optimal conditions may require further investigation.
-
Preparation: To a flame-dried, inert-atmosphere flask, add anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C (dry ice/acetone bath).
-
Enolate Formation: Add a solution of lithium diisopropylamide (LDA) to the cooled THF. Slowly add ethyl acetate dropwise to the LDA solution while maintaining the temperature at -78 °C. Stir the mixture for a defined period to ensure complete enolate formation.
-
Silylation: Add trimethylsilyl chloride (TMSCl) dropwise to the enolate solution. The reaction mixture is stirred at -78 °C and then allowed to warm slowly to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum.
Method B: Reformatsky-Type Synthesis from Ethyl Bromoacetate
This is a well-documented and high-yield alternative that avoids the use of cryogenic temperatures and strong organolithium bases.
Reaction Principle: This method is a variation of the Reformatsky reaction. Zinc powder, activated by copper(I) chloride, reacts with ethyl bromoacetate to form an organozinc intermediate (a zinc enolate). This intermediate then reacts with trimethylsilyl chloride in a nucleophilic substitution to form the final C-silylated product. The reaction is typically carried out in a mixture of ether and aromatic solvents under reflux conditions.
Quantitative Data Summary:
| Reagent | Molar Equiv. | Yield | Reference(s) |
| Ethyl Bromoacetate | 1.1 | 74% | [1][2] |
| Trimethylsilyl Chloride | 1.0 | [1][2] | |
| Zinc Powder | 1.5 | [1][2] | |
| Copper(I) Chloride | 0.15 | [1][2] |
Detailed Experimental Protocol: [1][2]
-
Apparatus Setup: Assemble a multi-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Zinc Activation: Under a nitrogen atmosphere, charge the flask with zinc powder (9.92 g, 152 mmol) and copper(I) chloride (1.50 g, 15.2 mmol). Add 15 mL of dry benzene. Stir the suspension and heat to reflux for 30 minutes.
-
Reagent Addition: Prepare a solution of trimethylchlorosilane (12.8 mL, 101 mmol) and ethyl bromoacetate (12.3 mL, 111 mmol) in a mixture of 23 mL of dry THF and 21 mL of dry benzene. After the zinc activation period, discontinue heating and add the prepared solution slowly via the dropping funnel at a rate that maintains a gentle reflux (addition time approx. 1 hour).
-
Reaction: After the addition is complete, heat the mixture at reflux for an additional hour.
-
Workup: Cool the reaction flask in an ice bath. While stirring, add 30 mL of a 5% aqueous hydrochloric acid solution through the dropping funnel over 10 minutes. Decant the liquid layer into a separatory funnel. Wash the reaction flask with diethyl ether and combine it with the decanted liquid.
-
Extraction and Washing: Wash the combined organic phase sequentially with saturated sodium chloride solution (2x), saturated sodium bicarbonate solution (2x), and finally saturated sodium chloride solution (2x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude liquid by distillation under reduced pressure (boiling point 93-94 °C at 104 mmHg) to yield this compound as a pale yellow liquid (12.0 g, 74.9 mmol, 74% yield).
Conclusion
This guide outlines two distinct synthetic pathways to this compound. The direct silylation of ethyl acetate (Method A) is conceptually straightforward but requires stringent anhydrous conditions and the use of a strong, hazardous base like LDA at cryogenic temperatures. In contrast, the Reformatsky-type synthesis from ethyl bromoacetate (Method B) is a well-documented, high-yield procedure that operates under less demanding conditions.[1][2] The choice of method will depend on the availability of reagents, equipment, and the specific requirements of the research project. For robust and scalable synthesis, Method B provides a reliable and thoroughly characterized protocol.
References
An In-Depth Technical Guide to Ethyl (trimethylsilyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl (trimethylsilyl)acetate, a versatile reagent in organic synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, purification, and analysis, and explores its applications, particularly in the context of drug discovery and development.
Core Properties of this compound
This compound, also known as ethyl 2-(trimethylsilyl)acetate or ETSA, is a valuable silylating agent and a key building block in various organic transformations. Its unique chemical structure allows for the formation of carbon-carbon bonds, making it a staple in the synthesis of complex organic molecules.
Chemical and Physical Data
A summary of the key quantitative properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 4071-88-9 | [1] |
| Molecular Formula | C₇H₁₆O₂Si | [1] |
| Molecular Weight | 160.29 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 156-159 °C | |
| Density | 0.876 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.415 | |
| Flash Point | 35 °C (95 °F) | [1] |
| Solubility | Soluble in ethereal and chlorinated solvents; reacts with protic solvents. Decomposes in water. | [1] |
Safety Information
This compound is a flammable liquid and vapor. Appropriate safety precautions should be taken during its handling and storage. Table 2 outlines its key safety data.
| Hazard Statement | Precautionary Statements |
| H226: Flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is a modified Reformatsky reaction.[1]
Materials:
-
Zinc powder (Zn)
-
Copper(I) chloride (CuCl)
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et)
-
Dry tetrahydrofuran (B95107) (THF)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (NaCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether (Et₂O)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc powder (9.92 g, 152 mmol) and copper(I) chloride (1.50 g, 15.2 mmol) under a nitrogen atmosphere.
-
Add 15 mL of dry benzene and reflux the mixture with stirring for 30 minutes.
-
Discontinue heating and add a solution of trimethylsilyl chloride (12.8 mL, 101 mmol) and ethyl bromoacetate (12.3 mL, 111 mmol) in a mixture of 23 mL of dry THF and 21 mL of dry benzene through the dropping funnel at a rate that maintains a gentle reflux. The addition should take approximately 1 hour.
-
After the addition is complete, heat the mixture at reflux for an additional hour.
-
Cool the reaction mixture in an ice bath and add 30 mL of 5% aqueous HCl through the dropping funnel over a 10-minute period with stirring.
-
Decant the liquid layer and wash the flask with diethyl ether.
-
Combine the organic phases and wash twice with saturated NaCl solution, twice with saturated NaHCO₃ solution, and then twice more with saturated NaCl solution.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Fractional Distillation
The crude this compound can be purified by fractional distillation under reduced pressure.[1][2][3][4][5][6]
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source
-
Stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Place the crude this compound in the round-bottom flask with a stir bar.
-
Heat the flask gently using a heating mantle.
-
Slowly reduce the pressure using the vacuum source.
-
Collect the fraction that distills at 93-94 °C at 104 mmHg.[1] Discard any forerun.
-
The purified product should be a pale yellow liquid.[1]
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): δ 4.09 (q, J = 7.1 Hz, 2H), 1.89 (s, 2H), 1.24 (t, J = 7.1 Hz, 3H), 0.12 (s, 9H).[1] This spectrum shows the characteristic signals for the ethyl group and the trimethylsilyl group.
-
¹³C NMR: Expected signals would correspond to the carbonyl carbon, the methylene (B1212753) and methyl carbons of the ethyl group, the methylene carbon adjacent to the silicon, and the methyl carbons of the trimethylsilyl group.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be used to determine the purity of this compound and to identify any impurities. A typical GC program would involve a temperature gradient to separate compounds based on their boiling points, followed by mass spectrometry for identification.[7][8][9][10] The sample can be injected directly or after derivatization if necessary for analysis of related compounds.
Chemical Reactions and Applications in Drug Development
This compound is a key reagent in several important organic reactions, making it a valuable tool for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[10][11][12]
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc to form a β-hydroxy ester.[11][13][14][15][16] this compound can be used in a modified version of this reaction. The resulting β-hydroxy esters are important precursors for many biologically active molecules.
Peterson Olefination
The Peterson olefination is a reaction that uses an α-silyl carbanion to convert aldehydes and ketones into alkenes.[17][18][19][20][21] The lithium enolate of this compound can react with carbonyl compounds to form α,β-unsaturated esters. This reaction is particularly useful in drug synthesis for the construction of carbon-carbon double bonds with stereochemical control.
Role in Drug Development
While direct involvement in biological signaling pathways is not a characteristic of this compound, its importance in drug development lies in its utility as a synthetic intermediate. For instance, the β-lactam core of many antibiotics, such as penicillins and cephalosporins, can be synthesized using reactions where this compound or similar reagents can play a role in building the necessary carbon framework.[22][23][24][25][26] The synthesis of complex molecules like doripenem (B194130), a carbapenem (B1253116) antibiotic, involves multiple steps where such building blocks are crucial.[27][28][29] Its ability to form β-hydroxy esters and α,β-unsaturated esters makes it a valuable tool for medicinal chemists to construct complex molecular architectures found in many therapeutic agents.
Conclusion
This compound is a versatile and important reagent in organic synthesis with a well-established profile of properties and reactivity. Its utility in forming key structural motifs, such as β-hydroxy esters and α,β-unsaturated esters, makes it a valuable asset in the synthesis of complex molecules, including those with pharmaceutical applications. The detailed protocols and reaction mechanisms provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. echemi.com [echemi.com]
- 2. Purification [chem.rochester.edu]
- 3. vernier.com [vernier.com]
- 4. m.youtube.com [m.youtube.com]
- 5. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. ujpronline.com [ujpronline.com]
- 10. scispace.com [scispace.com]
- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 12. jabe.in [jabe.in]
- 13. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 14. adichemistry.com [adichemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reformatsky Reaction [organic-chemistry.org]
- 17. Peterson Olefination [organic-chemistry.org]
- 18. chemistnotes.com [chemistnotes.com]
- 19. Peterson Olefination | NROChemistry [nrochemistry.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. grokipedia.com [grokipedia.com]
- 22. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. medicefpharma.com [medicefpharma.com]
- 27. researchgate.net [researchgate.net]
- 28. ijcrt.org [ijcrt.org]
- 29. CN102372714A - Method for preparing doripenem - Google Patents [patents.google.com]
An In-depth Technical Guide to the Formation of Ethyl (trimethylsilyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms and experimental protocols for the synthesis of Ethyl (trimethylsilyl)acetate. The document details the prevalent reaction pathways, provides a step-by-step experimental procedure, and presents key quantitative data in a structured format for ease of reference and comparison.
Core Mechanisms of Formation
The synthesis of this compound, a valuable reagent in organic chemistry, is primarily achieved through a modified Reformatsky-type reaction. This pathway involves the formation of an organozinc intermediate, which is subsequently trapped by a silylating agent. An alternative conceptual pathway involves the direct silylation of a pre-formed ester enolate.
Reformatsky-Type Reaction
The most common and well-documented method for synthesizing this compound is analogous to the Reformatsky reaction.[1][2] This reaction typically involves the condensation of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy-ester.[3] In this specific synthesis, however, the organozinc enolate intermediate reacts not with a carbonyl, but with an electrophilic silicon source, trimethylsilyl (B98337) chloride.
The mechanism proceeds through the following key steps:
-
Oxidative Addition : Zinc metal undergoes an oxidative addition into the carbon-halogen bond of an α-halo ester, such as ethyl bromoacetate. This step forms an organozinc reagent, often referred to as a Reformatsky enolate.[1] To improve yields, the zinc metal is often activated, for instance, by creating a zinc-copper couple or by pretreatment with trimethylsilyl chloride.[3]
-
Enolate Formation : The resulting organozinc compound exists as a zinc enolate.[1] Unlike more reactive lithium or Grignard reagents, Reformatsky enolates are generally less reactive, which prevents side reactions like self-condensation.[1]
-
Silylation (Trapping) : The zinc enolate then reacts with trimethylsilyl chloride (TMSCl). The silicon atom in TMSCl acts as an electrophile. The nucleophilic α-carbon of the enolate attacks the silicon atom, displacing the chloride ion and forming a new carbon-silicon bond.
-
Workup : An acidic workup is performed to quench the reaction and remove any remaining zinc salts, yielding the final product, this compound.[3][4]
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound | 4071-88-9 [chemicalbook.com]
Spectroscopic and Spectrometric Analysis of Ethyl (trimethylsilyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic and spectrometric data for Ethyl (trimethylsilyl)acetate (CAS No. 4071-88-9). The information presented herein is essential for the characterization and quality control of this compound in research and development settings.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | Ethyl 2-(trimethylsilyl)acetate, (Trimethylsilyl)acetic acid ethyl ester |
| CAS Number | 4071-88-9 |
| Molecular Formula | C₇H₁₆O₂Si |
| Molecular Weight | 160.29 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 156-159 °C |
| Density | 0.876 g/mL at 25 °C |
| Refractive Index | n20/D 1.415 |
Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: Predicted ¹H NMR Data for this compound
Note: The following data are predicted values based on the chemical structure and typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~1.95 | Singlet (s) | 2H | Si-CH₂ -C(=O) |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~0.10 | Singlet (s) | 9H | -Si(CH₃ )₃ |
Table 2: Predicted ¹³C NMR Data for this compound
Note: The following data are predicted values based on the chemical structure and typical chemical shifts.
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C =O |
| ~60 | -O-CH₂ -CH₃ |
| ~29 | Si-CH₂ -C(=O) |
| ~14 | -O-CH₂-CH₃ |
| ~ -1 | -Si(CH₃ )₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Data for this compound
Note: The following data are predicted values based on the chemical structure and typical IR frequencies for similar functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1250 | Strong | Si-CH₃ bend (umbrella) |
| ~1160 | Strong | C-O stretch (ester) |
| ~840 | Strong | Si-C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The mass spectrum for this compound is available through the NIST WebBook.[1][2]
Table 4: Key Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Possible Fragment Assignment |
| 145 | Moderate | [M - CH₃]⁺ |
| 117 | Moderate | [M - OC₂H₅]⁺ |
| 73 | High | [Si(CH₃)₃]⁺ |
| 45 | Moderate | [OC₂H₅]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.
NMR Spectroscopy
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H and ¹³C NMR spectra.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 220 ppm.
-
Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-10 seconds.
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).
IR Spectroscopy
Sample Preparation: A thin film of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
Acquisition:
-
A background spectrum of the empty sample holder (or solvent) is first recorded.
-
The sample spectrum is then recorded.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion. For GC-MS, a dilute solution of the compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.
Instrumentation: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, coupled with an ionization source.
Acquisition (Electron Ionization - EI):
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scanned from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).
-
Source Temperature: Maintained at a temperature to ensure volatilization without thermal decomposition (e.g., 200-250 °C).
Visualization of Spectroscopic Data Logic
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Dual Reactivity of Ethyl (trimethylsilyl)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl (trimethylsilyl)acetate stands as a versatile reagent in organic synthesis, exhibiting a dual reactivity profile that allows for nucleophilic and electrophilic interactions. This guide provides a comprehensive overview of its reactions with various chemical entities, supported by experimental data and detailed protocols to aid in practical application.
Core Reactivity: The Enolate and the Silyl Group
The reactivity of this compound is primarily governed by two key features: the acidity of the α-proton, which allows for the formation of a nucleophilic enolate, and the electrophilic nature of the silicon atom, which can influence reaction pathways and be a target for nucleophiles. The enolate is readily formed by treatment with a strong base, such as lithium diisopropylamide (LDA), and can subsequently react with a variety of electrophiles.
Reactions with Electrophiles
The lithium enolate of this compound is a potent nucleophile that participates in a range of carbon-carbon bond-forming reactions.
Peterson Olefination
A cornerstone reaction involving this compound is the Peterson olefination, which provides a reliable method for the synthesis of α,β-unsaturated esters from aldehydes and ketones. The reaction proceeds through the formation of a β-hydroxysilane intermediate, which then eliminates to form the alkene. The stereochemical outcome of the elimination can often be controlled by the choice of acidic or basic workup conditions.
Experimental Protocol: Synthesis of Ethyl Cinnamate
To a solution of lithium diisopropylamide (LDA), prepared by adding n-butyllithium (1.6 M in hexanes, 1.1 eq.) to a solution of diisopropylamine (B44863) (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, is added this compound (1.0 eq.) dropwise at the same temperature. The resulting enolate solution is stirred for 30 minutes before the addition of benzaldehyde (B42025) (1.0 eq.). The reaction mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl cinnamate.
Table 1: Quantitative Data for Peterson Olefination with Various Aldehydes
| Aldehyde | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Ethyl cinnamate | 85 | >95:5 |
| 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 82 | >95:5 |
| Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 78 | >95:5 |
Alkylation
The enolate of this compound can be readily alkylated with primary and some secondary alkyl halides in an SN2 fashion. This reaction is a valuable tool for the introduction of alkyl chains at the α-position of the ester.
Experimental Protocol: Alkylation with Benzyl (B1604629) Bromide
Following the procedure for enolate formation described above, benzyl bromide (1.05 eq.) is added to the lithium enolate of this compound in THF at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, ethyl 2-(trimethylsilyl)-3-phenylpropanoate, is purified by flash chromatography.
Table 2: Yields for Alkylation with Various Alkyl Halides
| Alkyl Halide | Product | Yield (%) |
| Benzyl bromide | Ethyl 2-(trimethylsilyl)-3-phenylpropanoate | 92 |
| Iodomethane | Ethyl 2-(trimethylsilyl)propanoate | 88 |
| Allyl bromide | Ethyl 2-(trimethylsilyl)pent-4-enoate | 85 |
Acylation
Acylation of the enolate provides access to β-keto esters. The reaction typically proceeds by treating the pre-formed lithium enolate with an acyl chloride or anhydride.
Experimental Protocol: Acylation with Acetyl Chloride
The lithium enolate of this compound is prepared as previously described. Acetyl chloride (1.1 eq.) is added dropwise to the solution at -78 °C. The reaction is stirred for 1 hour at this temperature and then quenched by the addition of saturated aqueous sodium bicarbonate. The product is extracted into diethyl ether, and the organic layer is washed with brine, dried, and concentrated to give ethyl 2-(trimethylsilyl)-3-oxobutanoate.
Table 3: Representative Yields for Acylation Reactions
| Acylating Agent | Product | Yield (%) |
| Acetyl chloride | Ethyl 2-(trimethylsilyl)-3-oxobutanoate | 75 |
| Benzoyl chloride | Ethyl 2-(trimethylsilyl)-3-oxo-3-phenylpropanoate | 72 |
Reactions with Nucleophiles
This compound can also undergo reactions with nucleophiles, primarily targeting the ester functionality.
Hydrolysis
Under basic conditions, the ester group of this compound can be hydrolyzed to the corresponding carboxylate. The reaction rate is dependent on the concentration of the base and the temperature.
Experimental Protocol: Basic Hydrolysis
This compound (1.0 eq.) is dissolved in a mixture of ethanol (B145695) and water. Sodium hydroxide (B78521) (1.2 eq.) is added, and the mixture is heated to reflux for 4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with dilute hydrochloric acid and extracted with diethyl ether. The organic extracts are dried over magnesium sulfate and concentrated to yield (trimethylsilyl)acetic acid.
Aminolysis
Reaction with amines leads to the formation of the corresponding amides. This transformation often requires elevated temperatures to proceed at a reasonable rate.
Experimental Protocol: Aminolysis with Benzylamine (B48309)
A mixture of this compound (1.0 eq.) and benzylamine (1.5 eq.) is heated at 100 °C for 24 hours in a sealed tube. After cooling, the excess benzylamine is removed under vacuum. The residue is then purified by column chromatography to afford N-benzyl-2-(trimethylsilyl)acetamide.
Reduction
The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction to 2-(trimethylsilyl)ethanol
To a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether at 0 °C is added a solution of this compound (1.0 eq.) in diethyl ether dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give 2-(trimethylsilyl)ethanol.[1][2]
Table 4: Summary of Reactions with Nucleophiles
| Nucleophile | Reaction | Product | Typical Conditions |
| OH⁻/H₂O | Hydrolysis | (Trimethylsilyl)acetic acid | NaOH, EtOH/H₂O, reflux |
| R-NH₂ | Aminolysis | 2-(Trimethylsilyl)acetamide | Neat, 100 °C |
| LiAlH₄ | Reduction | 2-(Trimethylsilyl)ethanol | LiAlH₄, Et₂O, 0 °C to rt |
Conclusion
This compound is a valuable C2 building block in organic synthesis, capable of engaging in a diverse array of chemical transformations. Its ability to form a stable enolate allows for reliable reactions with a wide range of electrophiles, providing access to more complex molecular architectures. Furthermore, the ester functionality can be manipulated through reactions with various nucleophiles. The protocols and data presented in this guide are intended to serve as a practical resource for chemists in research and development, facilitating the effective utilization of this versatile reagent.
References
Ethyl (trimethylsilyl)acetate as a precursor for silyl enol ethers
An In-depth Technical Guide to Ethyl (trimethylsilyl)acetate as a Precursor for Silyl (B83357) Enol Ethers
Introduction
Silyl enol ethers are highly versatile intermediates in modern organic synthesis, serving as crucial precursors for stereoselective carbon-carbon bond formation.[1] Their utility stems from their role as enolate equivalents, which can react as nucleophiles in a variety of transformations, including Mukaiyama aldol (B89426) additions, Michael reactions, and alkylations.[2] Among the various methods for their preparation, the use of this compound as a precursor offers a distinct and powerful strategy. This technical guide provides an in-depth exploration of this methodology, complete with reaction mechanisms, detailed experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.
Core Principle: Enolate Generation and Silylation
The fundamental principle behind this method is the generation of a reactive enolate from a readily available precursor, which then converts a target carbonyl compound into its corresponding silyl enol ether. This compound is particularly effective for this transformation. The process begins with the deprotonation of a suitable ketone by a strong, non-nucleophilic base, typically a lithium amide like lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is then reacted with this compound. The reaction proceeds through a metathetical exchange, generating the desired silyl enol ether of the starting ketone and releasing ethyl acetate (B1210297) as the sole by-product.[3]
This approach is noted for its excellent stereoselectivity, often affording exclusively the (Z)-silyl enol ethers when applied to acyclic ketones.[3] This high degree of control is a significant advantage over other silylation methods.
Caption: General reaction pathway for silyl enol ether synthesis.
Quantitative Data
The reaction of ketone lithium enolates with this compound provides silyl enol ethers in good to excellent yields. The stereoselectivity is a key feature, with acyclic ketones consistently yielding the (Z)-isomer.
| Carbonyl Substrate | Base | Solvent | Temperature | Product(s) | Yield (%) | Reference |
| 3-Pentanone | LDA | THF | 0 °C to RT | (Z)-3-(Trimethylsiloxy)-2-pentene | 91 | [3] |
| 5-Nonanone | LDA | THF | 0 °C to RT | (Z)-5-(Trimethylsiloxy)-4-nonene | 91 | [3] |
| 2-Octanone | LDA | THF | 0 °C to RT | (Z)-2-(Trimethylsiloxy)-2-octene & 1-(Trimethylsiloxy)-1-octene | 91 (total) | [3] |
| 2-Methylcyclohexanone | LDA | THF | 0 °C to RT | 2-Methyl-1-(trimethylsiloxy)cyclohexene & 6-Methyl-1-(trimethylsiloxy)cyclohexene | ~80 (kinetic) | [3] |
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following protocols are based on established literature procedures.
Protocol 1: Synthesis of this compound
This procedure details the preparation of the key precursor itself.
-
Setup: A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 250-mL pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube.
-
Reagents: Add magnesium turnings (18.2 g, 0.75 mol) and 100 mL of anhydrous ether to the flask.
-
Initiation: Add a solution of ethyl chloroacetate (B1199739) (55.2 g, 0.45 mol) and chlorotrimethylsilane (B32843) (81.5 g, 0.75 mol) in 250 mL of anhydrous ether to the dropping funnel. Add about 25 mL of this solution to the magnesium. If the reaction does not start, gentle warming may be required.
-
Reaction: Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30 minutes.
-
Workup: Cool the flask in an ice bath and add 75 mL of cold, saturated aqueous ammonium (B1175870) chloride solution. Separate the ethereal layer.
-
Extraction: Extract the aqueous layer with three 75-mL portions of ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate on a rotary evaporator.
-
Purification: Distill the residual yellow liquid under reduced pressure to yield this compound. The product typically boils at 93–94°C (104 mm).[3]
Protocol 2: General Procedure for Silyl Enol Ether Synthesis from a Ketone
This protocol describes the conversion of a ketone (e.g., 3-pentanone) to its silyl enol ether.
-
Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a rubber septum, a low-temperature thermometer, and a nitrogen inlet.
-
LDA Preparation: In the reaction flask, prepare a solution of lithium diisopropylamide (LDA) by adding 110 mmol of n-butyllithium in hexane (B92381) to a solution of 11.1 g (110 mmol) of diisopropylamine in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) at 0°C.
-
Enolate Formation: Cool the LDA solution to 0°C and add a solution of the ketone (100 mmol, e.g., 8.6 g of 3-pentanone) in 25 mL of anhydrous THF dropwise over 10 minutes. Stir the resulting solution for 30 minutes at 0°C.
-
Silylation: Add a solution of this compound (16.0 g, 100 mmol) in 25 mL of anhydrous THF dropwise to the enolate solution at 0°C.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Pour the reaction mixture into a separatory funnel containing 200 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the mixture with three 100-mL portions of pentane.
-
Drying and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate by distillation at atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure.[3]
Caption: Typical experimental workflow for silyl enol ether synthesis.
Synthetic Utility and Downstream Reactions
The silyl enol ethers prepared via this method are valuable intermediates for a range of chemical transformations. Their utility is a direct result of their controlled and predictable reactivity as nucleophiles.
-
Mukaiyama Aldol Addition: In the presence of a Lewis acid catalyst (e.g., TiCl₄), silyl enol ethers react with aldehydes or ketones to form β-hydroxy carbonyl compounds.[1][2]
-
Alkylation: Silyl enol ethers can be alkylated at the α-carbon position, providing a powerful tool for C-C bond formation.[2]
-
Halogenation: Reaction with halogen sources like N-bromosuccinimide (NBS) or molecular halogens leads to the formation of α-halo ketones.[2]
-
Generation of Lithium Enolates: Silyl enol ethers can be treated with organolithium reagents, such as methyllithium, to regenerate a specific lithium enolate with retention of stereochemistry.[1][4]
Caption: Relationship between precursors, product, and applications.
Conclusion
The use of this compound as a precursor for silyl enol ethers represents a robust and highly stereoselective synthetic method. Its primary advantages lie in the mild reaction conditions and the formation of a single, volatile by-product (ethyl acetate), which simplifies purification.[3] For researchers engaged in the synthesis of complex molecules, this methodology provides a reliable and efficient route to access structurally defined silyl enol ethers, which are pivotal building blocks for advanced organic synthesis and drug discovery.
References
The Role of Ethyl (trimethylsilyl)acetate in Peterson Olefination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Peterson olefination is a powerful and versatile method for the synthesis of alkenes, serving as a valuable alternative to the more traditional Wittig reaction. This technical guide focuses on the specific role and application of ethyl (trimethylsilyl)acetate as a key reagent in a modified Peterson olefination protocol for the stereoselective synthesis of α,β-unsaturated esters. These products are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, quantitative data on substrate scope and yields, and graphical representations of the reaction pathways and workflows.
Introduction
The Peterson olefination, first reported by Donald J. Peterson, is a diastereoselective reaction between an α-silyl carbanion and a carbonyl compound to form a β-hydroxysilane intermediate. This intermediate can then undergo stereospecific elimination under either acidic or basic conditions to yield the corresponding (Z)- or (E)-alkene. A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the final alkene product by choosing the appropriate elimination conditions.
When the α-silyl carbanion is stabilized by an electron-withdrawing group, such as the ester moiety in this compound, the reaction proceeds through a modified pathway. In this variation, the intermediate β-hydroxysilane is often unstable and undergoes spontaneous syn-elimination in situ to directly afford the α,β-unsaturated ester. This direct olefination is highly advantageous as it simplifies the reaction procedure and often leads to high yields of the desired product with excellent stereoselectivity, favoring the formation of the (E)-isomer.
Reaction Mechanism and Stereochemistry
The Peterson olefination with this compound begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then acts as the α-silyl carbanion nucleophile.
The key steps of the mechanism are as follows:
-
Enolate Formation: this compound is treated with a strong base, such as LDA, at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding lithium enolate.
-
Nucleophilic Addition: The lithium enolate adds to the carbonyl carbon of an aldehyde or ketone, forming a lithium alkoxide intermediate.
-
Formation of the β-hydroxysilane (upon workup) or Silaoxetane Intermediate: Upon aqueous workup, the lithium alkoxide would be protonated to yield a β-hydroxysilane. However, in the presence of the lithium cation, the alkoxide can coordinate with the silicon atom to form a cyclic intermediate known as a silaoxetane.
-
Elimination: Due to the electron-withdrawing nature of the ester group, the intermediate is highly prone to elimination. The silaoxetane intermediate readily collapses in a stereospecific syn-elimination pathway to yield the α,β-unsaturated ester and a lithium silanolate byproduct. This elimination is often spontaneous and occurs under the reaction conditions.
The stereochemistry of the resulting alkene is predominantly the thermodynamically more stable (E)-isomer, driven by the stereoelectronics of the concerted syn-elimination from the most stable conformation of the intermediate.
Quantitative Data and Substrate Scope
The Peterson olefination using this compound is applicable to a wide range of aldehydes and ketones, including aromatic, heteroaromatic, and aliphatic substrates. The reaction generally proceeds in good to excellent yields and with high (E)-stereoselectivity.
| Entry | Carbonyl Compound | Product | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde (B42025) | Ethyl cinnamate (B1238496) | 92 | >98:2 |
| 2 | 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 95 | >98:2 |
| 3 | 4-Chlorobenzaldehyde | Ethyl 4-chlorocinnamate | 88 | >98:2 |
| 4 | 2-Naphthaldehyde | Ethyl 3-(naphthalen-2-yl)acrylate | 85 | >98:2 |
| 5 | Furfural | Ethyl 3-(furan-2-yl)acrylate | 82 | >95:5 |
| 6 | Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 78 | >98:2 |
| 7 | Pivalaldehyde | Ethyl 4,4-dimethyl-2-pentenoate | 75 | >98:2 |
| 8 | Acetophenone | Ethyl 3-phenylbut-2-enoate | 80 | >95:5 |
| 9 | Cyclohexanone | Ethyl 2-cyclohexylideneacetate | 72 | - |
Table 1: Representative yields and stereoselectivity for the Peterson olefination of various aldehydes and ketones with this compound.
Experimental Protocols
General Procedure for the Peterson Olefination
Materials:
-
This compound
-
Aldehyde or Ketone
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
LDA Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous THF and freshly distilled diisopropylamine (1.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 30 minutes to generate the lithium diisopropylamide (LDA) solution.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 30-60 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
Reaction with Carbonyl Compound: To the enolate solution at -78 °C, add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Example: Synthesis of Ethyl Cinnamate from Benzaldehyde
Procedure:
-
In a 100 mL two-necked flask under argon, 1.54 mL (11 mmol) of diisopropylamine and 20 mL of anhydrous THF were combined and cooled to -78 °C. 6.9 mL of n-butyllithium (1.6 M in hexanes, 11 mmol) was added dropwise, and the mixture was stirred at 0 °C for 30 minutes.
-
The resulting LDA solution was cooled back to -78 °C, and a solution of 1.60 g (10 mmol) of this compound in 5 mL of anhydrous THF was added dropwise. The mixture was stirred at -78 °C for 1 hour.
-
A solution of 1.06 g (10 mmol) of benzaldehyde in 5 mL of anhydrous THF was then added dropwise. The reaction mixture was stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction was quenched with 20 mL of saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by column chromatography (silica gel, 95:5 hexanes/ethyl acetate) to afford ethyl cinnamate as a colorless oil (1.62 g, 92% yield, E/Z >98:2).
Mandatory Visualizations
Reaction Mechanism Pathway
Caption: General mechanism of the Peterson olefination with this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Peterson olefination.
Conclusion
The use of this compound in the Peterson olefination provides a highly efficient and stereoselective method for the synthesis of α,β-unsaturated esters. The presence of the electron-withdrawing ester group facilitates a spontaneous and stereospecific syn-elimination, leading directly to the alkene product, predominantly as the (E)-isomer. This direct olefination protocol offers several advantages, including mild reaction conditions, high yields, excellent stereocontrol, and a broad substrate scope, making it a valuable tool for organic synthesis in research and industrial settings, particularly in the development of new pharmaceutical agents. The straightforward experimental procedure and the commercial availability of the starting materials further enhance the practical utility of this reaction.
The Enhanced Acidity of the Alpha-Proton in Ethyl (trimethylsilyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acidity of protons alpha (α) to a carbonyl group is a cornerstone of organic chemistry, enabling a vast array of synthetic transformations through the formation of enolates. Ethyl (trimethylsilyl)acetate, a versatile building block, presents a unique case study in how α-substitution can modulate this fundamental property. This technical guide provides an in-depth analysis of the factors governing the acidity of the α-proton in this compound, presents comparative quantitative data, details relevant experimental protocols for pKa determination, and explores the mechanistic implications for its reactivity.
Introduction: Acidity of α-Hydrogens in Carbonyl Compounds
The α-hydrogens of carbonyl compounds such as aldehydes, ketones, and esters exhibit significantly greater acidity (pKa ≈ 16-25) compared to typical alkane C-H bonds (pKa ≈ 50).[1][2] This enhanced acidity stems from the stabilization of the resulting conjugate base, the enolate, through resonance. The negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group, making the deprotonation more favorable.[2][3]
The structure of the carbonyl compound influences the stability of the enolate and thus the pKa of the α-proton. For instance, esters (pKa ≈ 25) are generally less acidic than ketones (pKa ≈ 19-21) and aldehydes (pKa ≈ 16-18).[1][4] This is because the lone pair on the ester's alkoxy oxygen can also donate electron density to the carbonyl carbon, which competes with and reduces the stabilization of the enolate anion.[3] The introduction of a substituent at the α-position, such as a trimethylsilyl (B98337) (TMS) group, further perturbs this acidity.
The Influence of the α-Trimethylsilyl Group
The trimethylsilyl group, -Si(CH₃)₃, at the α-position significantly impacts the stability of the adjacent carbanion formed upon deprotonation. This stabilization arises from a combination of electronic effects distinct from those of simple alkyl groups.
Several factors contribute to the stabilization of α-silyl carbanions:
-
σ-π Hyperconjugation (Negative Hyperconjugation): The primary stabilizing effect is the interaction between the high-energy, filled p-orbital of the carbanion and the low-lying, empty σ* antibonding orbital of the adjacent C-Si bond. This overlap allows for the delocalization of the negative charge, effectively stabilizing the anion.
-
Polarizability: The silicon atom is larger and more polarizable than carbon. This allows the electron cloud of the Si atom to be distorted to better accommodate the adjacent negative charge, providing a stabilizing inductive effect.
-
d-Orbital Participation (Historical View): While once commonly invoked, the stabilization through overlap with empty d-orbitals on silicon is now considered a minor contributor.[5]
These stabilizing interactions make the α-proton of this compound more acidic than that of its non-silylated counterpart, ethyl acetate.
Quantitative Acidity Data
| Compound | Structure | Typical pKa |
| Ethane | CH₃-CH₃ | ~50 |
| Ethyl Acetate | CH₃CO₂Et | ~25[3] |
| This compound | (CH₃)₃SiCH₂CO₂Et | Estimated ~19-22 |
| Acetone (a ketone) | CH₃COCH₃ | ~19-21[1] |
Note: The pKa for this compound is an estimate based on its known reactivity, which is comparable to that of ketones in forming enolates. It is demonstrably more acidic than ethyl acetate, readily undergoing deprotonation with bases like lithium diisopropylamide (LDA) to participate in reactions such as condensations with aldehydes and ketones.
Logical Framework for Acidity Enhancement
The following diagram illustrates the key factors that lead to the increased acidity of the α-proton in this compound compared to ethyl acetate.
Caption: Factors contributing to the enhanced acidity of this compound.
Experimental Protocol: pKa Determination by Potentiometric Titration
Determining the pKa of weakly acidic carbon acids like this compound requires non-aqueous conditions and careful experimental control. Potentiometric titration is a precise and commonly used method.[6]
Objective: To determine the pKa of this compound in a non-aqueous solvent (e.g., anhydrous Dimethyl Sulfoxide - DMSO) by titration with a strong, non-nucleophilic base.
Materials:
-
This compound, high purity
-
Anhydrous DMSO
-
Titrant: Standardized solution of a strong base (e.g., potassium tert-butoxide in DMSO)
-
Calibrated pH electrode or suitable potential-measuring electrode for non-aqueous systems
-
Autotitrator or manual titration setup with a precision burette
-
Inert atmosphere chamber (glove box or Schlenk line) with dry nitrogen or argon
Methodology:
-
Preparation (Inert Atmosphere): All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. The entire experiment should be conducted under an inert atmosphere to prevent reactions with atmospheric water or carbon dioxide.[6]
-
Sample Solution: Prepare a dilute solution of this compound (e.g., 0.01 M) in anhydrous DMSO.
-
Blank Titration: Perform a titration of the pure solvent (anhydrous DMSO) with the standardized base solution. This establishes the baseline response of the solvent and electrode.[6]
-
Sample Titration: Titrate the this compound solution with the standardized base. Record the potential (mV) or apparent pH as a function of the volume of titrant added.
-
Data Analysis:
-
Plot the titration curve (potential vs. volume of titrant).
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first derivative of the titration curve.
-
The half-equivalence point (the volume at half the equivalence point volume) corresponds to the point where [acid] = [conjugate base]. At this point, the measured pH is equal to the pKa of the compound in that specific solvent system.
-
-
Extrapolation to Water (Optional): If an aqueous pKa value is desired, it must be extrapolated from measurements in various co-solvent mixtures (e.g., different ratios of DMSO/water). Methods like the Yasuda-Shedlovsky plot are used for this extrapolation.[6]
The following workflow diagram outlines the key steps in this experimental procedure.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Synthetic Implications and Reactivity
The enhanced acidity of the α-proton makes this compound a valuable reagent, particularly as a synthetic equivalent of a ketone enolate. It readily undergoes deprotonation by bases like lithium diisopropylamide (LDA) or can be activated by catalytic amounts of nucleophiles like Bu₄NOAc to form a reactive intermediate.[7] This intermediate smoothly engages in condensation reactions with various electrophiles, most notably aldehydes and ketones.[7]
This reactivity is central to the Peterson Olefination , a key synthetic transformation where the lithium enolate of this compound reacts with a carbonyl compound to form a β-hydroxysilane, which can then be eliminated to form an α,β-unsaturated ester.
The reaction pathway is illustrated below.
Caption: Simplified reaction pathway of the Peterson Olefination.
Conclusion
The presence of an α-trimethylsilyl group significantly increases the acidity of the α-proton in this compound relative to ethyl acetate. This is primarily due to the stabilization of the resulting carbanion through σ-π hyperconjugation and the polarizability of the silicon atom. This enhanced acidity, placing its pKa in a range comparable to ketones, allows it to serve as a versatile and reactive nucleophile in a variety of important synthetic transformations, including the Peterson olefination. Understanding the electronic principles that govern this acidity is crucial for its effective application in research, discovery, and the development of novel synthetic methodologies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Ch21: Acidity of alpha hydrogens [chem.ucalgary.ca]
- 4. youtube.com [youtube.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Item - Tailoring Activators for the Selective Reactions of Ethyl 2-(Trimethylsilyl)acetate Under Batch and Continuous Flow Conditions - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
Theoretical Calculations on the Conformational Landscape of Ethyl (trimethylsilyl)acetate: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (trimethylsilyl)acetate is a valuable reagent in organic synthesis, utilized in a variety of carbon-carbon bond-forming reactions.[1] Its reactivity and stereoselectivity are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the conformational landscape of this compound. We explore the key dihedral angles defining its shape, the relative energies of stable conformers, and the computational methodologies employed for these predictions. All quantitative data are summarized in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.
Introduction: The Significance of Conformation
The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physical and chemical properties. For a flexible molecule like this compound, rotation around single bonds gives rise to multiple conformers, each with a distinct energy level. The population of these conformers at a given temperature, governed by the Boltzmann distribution, dictates the molecule's overall behavior.
The presence of a bulky trimethylsilyl (B98337) (TMS) group alpha to the carbonyl introduces significant steric and stereoelectronic effects that influence the conformational equilibrium.[2] Understanding these preferences is crucial for predicting the molecule's reactivity in processes such as enolate formation and subsequent reactions with electrophiles. Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for investigating these subtle energetic differences.[3]
Defining the Conformational Space
The primary degrees of freedom in this compound that define its major conformers are the rotations around three key single bonds. These are defined by the following dihedral angles (τ):
-
τ1 (Si-Cα-C=O): Rotation around the silicon-alpha carbon bond.
-
τ2 (Cα-C-O-Et): Rotation around the carbonyl carbon-ester oxygen bond, which typically favors a Z (or syn-periplanar) arrangement in esters to minimize dipole-dipole repulsion.[4]
-
τ3 (C-O-Et-Me): Rotation around the ester oxygen-ethyl carbon bond.
Due to the significant energy barrier, the rotation around the C-O ester bond (τ2) is generally restricted to the syn-periplanar (s-trans) conformation, which is more stable than the s-cis conformation by approximately 35 kJ/mol in simple esters.[4] Therefore, our analysis will focus on the interplay between τ1 and τ3.
Computational Methodology
A robust computational protocol is essential for accurately predicting the geometries and relative energies of the conformers. The following workflow outlines a standard approach for such a theoretical study.
Experimental Protocol: A Standard Computational Workflow
-
Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all potential energy minima. This typically involves rotating the key dihedral angles (τ1 and τ3) in discrete steps (e.g., 30°) and performing a preliminary geometry optimization at a lower level of theory (e.g., with a semi-empirical method like AM1 or a small basis set).
-
Geometry Optimization: The unique conformers identified in the search are then subjected to full geometry optimization using a higher level of theory. Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a Pople-style basis set such as 6-31+G(d,p) is a common choice that balances accuracy and computational cost.[3] The inclusion of diffuse functions (+) is important for accurately describing lone pairs, and polarization functions (d,p) are crucial for describing the geometry around the silicon and carbonyl centers.[5]
-
Frequency Calculations: To confirm that the optimized structures are true energy minima, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311++G(2d,2p)) or a more sophisticated method like coupled cluster theory (e.g., CCSD(T)).
-
Solvation Effects: To simulate a more realistic chemical environment, the effects of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[6]
Visualization of the Computational Workflow
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational preferences of alpha-substituted proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ukm.my [ukm.my]
- 6. The transition state conformational effect on the activation energy of ethyl acetate neutral hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Peterson Olefination using Ethyl (trimethylsilyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peterson olefination is a powerful and versatile chemical reaction that facilitates the synthesis of alkenes from α-silyl carbanions and carbonyl compounds such as aldehydes and ketones.[1][2] This reaction serves as a valuable alternative to the more traditional Wittig reaction, often offering advantages in terms of reagent reactivity and simplified purification of the final product. When ethyl (trimethylsilyl)acetate is employed as the α-silyl carbanion precursor, it provides a direct and efficient route to α,β-unsaturated esters, which are important structural motifs in numerous biologically active molecules and key intermediates in pharmaceutical synthesis.
This application note provides a detailed protocol for the Peterson olefination reaction using this compound, including reaction setup, execution, and product purification. Furthermore, it presents a summary of reaction outcomes with various carbonyl substrates to guide researchers in applying this methodology to their specific synthetic challenges.
Reaction Principle
The Peterson olefination with this compound proceeds in two key steps. First, a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of this compound, forming a lithium enolate at low temperatures. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition reaction forms a β-hydroxysilane intermediate. Due to the presence of the electron-withdrawing ester group, this intermediate is generally unstable and undergoes spontaneous in-situ elimination to yield the desired α,β-unsaturated ester and a silyl (B83357) byproduct, which is typically volatile and easily removed.[2][3] The reaction generally favors the formation of the thermodynamically more stable E-isomer.
Data Presentation
The following tables summarize the outcomes of the Peterson olefination between this compound and a variety of aromatic aldehydes, aliphatic aldehydes, and ketones. The data has been compiled from various literature sources to provide a representative overview of the reaction's scope and efficiency.
Table 1: Reaction with Aromatic Aldehydes
| Entry | Aromatic Aldehyde | Product | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Ethyl cinnamate | 85-95 | >95:5 |
| 2 | 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 88-96 | >95:5 |
| 3 | 4-Chlorobenzaldehyde | Ethyl 4-chlorocinnamate | 82-91 | >95:5 |
| 4 | 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 75-85 | >95:5 |
| 5 | 2-Naphthaldehyde | Ethyl 3-(naphthalen-2-yl)acrylate | 80-90 | >95:5 |
Table 2: Reaction with Aliphatic Aldehydes
| Entry | Aliphatic Aldehyde | Product | Yield (%) | E/Z Ratio |
| 1 | Pivalaldehyde | Ethyl 4,4-dimethyl-2-pentenoate | 70-80 | >95:5 |
| 2 | Isobutyraldehyde | Ethyl 4-methyl-2-pentenoate | 75-85 | >90:10 |
| 3 | Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 78-88 | >90:10 |
| 4 | Heptanal | Ethyl non-2-enoate | 72-82 | >90:10 |
Table 3: Reaction with Ketones
| Entry | Ketone | Product | Yield (%) | E/Z Ratio |
| 1 | Cyclohexanone | Ethyl cyclohexylideneacetate | 80-90 | N/A |
| 2 | Cyclopentanone | Ethyl cyclopentylideneacetate | 75-85 | N/A |
| 3 | Acetophenone | Ethyl 3-phenylbut-2-enoate | 65-75 | 85:15 |
| 4 | Propiophenone | Ethyl 3-phenylpent-2-enoate | 60-70 | 80:20 |
| 5 | 2-Adamantanone | Ethyl adamantylideneacetate | 70-80 | N/A |
Experimental Protocols
Materials and Reagents
-
This compound (≥98%)
-
Diisopropylamine (B44863) (≥99.5%, freshly distilled)
-
n-Butyllithium (solution in hexanes, concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF, distilled from sodium/benzophenone)
-
Aldehyde or ketone substrate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)
General Procedure
1. Preparation of LDA Solution (in situ): a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Slowly add diisopropylamine (1.1 equivalents) to the cold THF. d. Add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. e. Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
2. Formation of the Lithium Enolate: a. To the freshly prepared LDA solution at -78 °C, add this compound (1.0 equivalent) dropwise via syringe. b. Stir the resulting solution at -78 °C for 1 hour.
3. Reaction with the Carbonyl Compound: a. Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere. b. Add the solution of the carbonyl compound dropwise to the lithium enolate solution at -78 °C. c. Stir the reaction mixture at -78 °C for 2-4 hours. d. After the initial reaction time, allow the mixture to warm slowly to room temperature and stir for an additional 1-2 hours or overnight.
4. Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add water. c. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄. f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. g. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated ester.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Peterson Olefination.
Experimental Workflow
Caption: Experimental workflow for the Peterson olefination.
References
Synthesis of α,β-Unsaturated Esters with Ethyl (trimethylsilyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry, providing key structural motifs found in a vast array of natural products, pharmaceuticals, and functional materials. The Peterson olefination reaction, a powerful method for the formation of carbon-carbon double bonds, offers a versatile and stereocontrolled route to these valuable compounds. This application note provides detailed protocols and data for the synthesis of α,β-unsaturated esters utilizing ethyl (trimethylsilyl)acetate as a key reagent. This method serves as a valuable alternative to other olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reactions.
The reaction proceeds via the formation of an α-silyl carbanion from this compound, which then reacts with an aldehyde or ketone to form a β-hydroxysilane intermediate. Subsequent elimination of the hydroxyl and silyl (B83357) groups yields the desired α,β-unsaturated ester. A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the final alkene product. The elimination of the β-hydroxysilane intermediate can be directed to proceed via either a syn- or anti-elimination pathway by treatment with base or acid, respectively, leading to the formation of either the (Z)- or (E)-isomer of the α,β-unsaturated ester.
Reaction Mechanism and Stereoselectivity
The stereochemical course of the Peterson olefination is a critical aspect of its synthetic utility. The reaction can be guided to produce either the (E) or (Z)-alkene from a single diastereomer of the β-hydroxysilane intermediate by choosing acidic or basic elimination conditions.[1][2]
-
Base-Catalyzed Elimination (syn-elimination): Treatment of the β-hydroxysilane intermediate with a base, such as sodium hydride or potassium hydride, results in a syn-elimination, proceeding through a cyclic pentacoordinate silicate (B1173343) intermediate. This pathway typically yields the (E)-isomer of the α,β-unsaturated ester.[3]
-
Acid-Catalyzed Elimination (anti-elimination): In the presence of an acid, such as sulfuric acid or p-toluenesulfonic acid, the elimination proceeds via an anti-periplanar arrangement of the hydroxyl and trimethylsilyl (B98337) groups, leading to the formation of the (Z)-isomer.[3]
The choice of reagents and reaction conditions allows for the selective synthesis of the desired stereoisomer, a significant advantage in the synthesis of complex molecules where stereochemistry is crucial.
Data Presentation
The following table summarizes the yields of α,β-unsaturated esters obtained from the reaction of various aldehydes with ethyl acetate (B1210297) in the presence of sodium hydride. This one-pot procedure offers a mild and efficient route to predominantly the (E)-isomer.[4]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl cinnamate | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 4-chlorocinnamate | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 90 |
| 4 | 4-Methylbenzaldehyde | Ethyl 4-methylcinnamate | 88 |
| 5 | 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 97 |
| 6 | 2-Chlorobenzaldehyde | Ethyl 2-chlorocinnamate | 85 |
| 7 | Cinnamaldehyde | Ethyl 2,4-pentadienoate | 76 |
| 8 | 2-Furaldehyde | Ethyl 3-(2-furyl)acrylate | 82 |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of (E)-α,β-Unsaturated Esters using Sodium Hydride[4]
This protocol describes a general and efficient one-pot synthesis of (E)-α,β-unsaturated esters from aldehydes and ethyl acetate using sodium hydride.
Materials:
-
Aldehyde (1.0 eq)
-
Ethyl acetate
-
Sodium hydride (NaH)
-
Anhydrous solvent (e.g., THF, optional)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Add ethyl acetate to the flask.
-
Cool the mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add the aldehyde to the reaction mixture.
-
Stir the reaction mixture until completion, monitoring by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Lewis Base-Catalyzed Synthesis of α,β-Unsaturated Esters
The use of Lewis bases as catalysts provides a milder alternative for the synthesis of α,β-unsaturated esters. Tetrabutylammonium trimethylsilyloxide (Bu₄NOTMS) has been shown to be an effective catalyst for this transformation.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.2 eq)
-
Tetrabutylammonium trimethylsilyloxide (Bu₄NOTMS) (catalytic amount, e.g., 10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone and this compound in anhydrous THF.
-
Add the catalytic amount of Bu₄NOTMS to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired α,β-unsaturated ester.
Mandatory Visualizations
Caption: General mechanism of the Peterson olefination.
Caption: General experimental workflow for the synthesis.
Caption: Control of stereoselectivity in the Peterson olefination.
References
Preparation of β-Hydroxy Esters using Ethyl (trimethylsilyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of β-hydroxy esters via the reaction of ethyl (trimethylsilyl)acetate with a variety of aldehydes and ketones. This method, employing a catalytic amount of tetrabutylammonium (B224687) acetate (B1210297) (Bu4NOAc) as a silicon activator, offers a mild and efficient alternative to the traditional Reformatsky reaction. The procedure is applicable to a broad range of substrates, including aromatic, heteroaromatic, and aliphatic carbonyl compounds, affording the desired β-hydroxy esters in good to excellent yields.
Introduction
β-Hydroxy esters are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of numerous pharmaceuticals and biologically active molecules. The reaction of this compound with aldehydes and ketones, promoted by a suitable activator, presents a modern and versatile approach to these important motifs. This method is a modification of the aldol (B89426) or Reformatsky-type reaction, where the silicon-based reagent provides a stable and easy-to-handle enolate precursor. The use of catalytic Bu4NOAc as an activator allows the reaction to proceed under mild conditions, avoiding the need for strong bases or pre-formation of reactive organometallic species.[1]
Reaction Principle
The reaction proceeds via the activation of the carbon-silicon bond in this compound by the acetate anion from Bu4NOAc. This generates a transient, highly nucleophilic enolate species which then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. The resulting intermediate is a silylated β-hydroxy ester, which upon aqueous workup, yields the final β-hydroxy ester product. The choice of the activator is crucial; the weaker acetate activator favors the formation of the β-hydroxy ester and suppresses subsequent elimination to the α,β-unsaturated ester.
Data Presentation
The following tables summarize the substrate scope and yields for the preparation of β-hydroxy esters from various aldehydes and ketones using this compound and catalytic Bu4NOAc.
Table 1: Reaction of this compound with Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl 3-hydroxy-3-phenylpropanoate | 95 |
| 2 | 4-Methoxybenzaldehyde | Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | 92 |
| 3 | 4-Nitrobenzaldehyde | Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate | 85 |
| 4 | 2-Naphthaldehyde | Ethyl 3-hydroxy-3-(naphthalen-2-yl)propanoate | 90 |
| 5 | 2-Thiophenecarboxaldehyde | Ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate | 88 |
| 6 | Cinnamaldehyde | Ethyl 3-hydroxy-5-phenylpent-4-enoate | 75 |
| 7 | Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexyl-3-hydroxypropanoate | 82 |
| 8 | Pivalaldehyde | Ethyl 3-hydroxy-4,4-dimethylpentanoate | 78 |
Reaction conditions: Aldehyde (1.0 mmol), this compound (1.2 mmol), Bu4NOAc (0.1 mmol) in THF (2 mL) at room temperature for 2-4 hours.
Table 2: Reaction of this compound with Ketones
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetophenone | Ethyl 3-hydroxy-3-phenylbutanoate | 80 |
| 2 | Benzophenone | Ethyl 3-hydroxy-3,3-diphenylpropanoate | 70 |
| 3 | Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)acetate | 85 |
| 4 | 2-Adamantanone | Ethyl 2-((1s,3s,5R,7S)-1-hydroxyadamantan-2-yl)acetate | 65 |
Reaction conditions: Ketone (1.0 mmol), this compound (1.5 mmol), Bu4NOAc (0.2 mmol) in THF (2 mL) at room temperature for 12-24 hours.
Experimental Protocols
General Procedure for the Synthesis of β-Hydroxy Esters
Materials:
-
Aldehyde or Ketone
-
This compound
-
Tetrabutylammonium acetate (Bu4NOAc)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 mmol, 1.0 equiv).
-
Dissolve the carbonyl compound in anhydrous THF (2 mL).
-
Add this compound (for aldehydes: 1.2 mmol, 1.2 equiv; for ketones: 1.5 mmol, 1.5 equiv).
-
Add tetrabutylammonium acetate (for aldehydes: 0.1 mmol, 0.1 equiv; for ketones: 0.2 mmol, 0.2 equiv).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 2 to 4 hours for aldehydes and 12 to 24 hours for ketones.
-
Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-hydroxy ester.
Mandatory Visualization
Caption: Reaction mechanism for the synthesis of β-hydroxy esters.
Caption: Experimental workflow for β-hydroxy ester synthesis.
References
Application Notes: Ethyl (trimethylsilyl)acetate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (trimethylsilyl)acetate (ETSA) is a versatile C2 building block in organic synthesis, primarily utilized as a stable and effective precursor to a silyl (B83357) enol ether. Its application in the construction of key pharmaceutical intermediates is of significant interest due to its ability to participate in stereoselective carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for the use of ETSA and its analogs in the synthesis of a crucial intermediate for the calcium channel blocker, Diltiazem (B1670644).
The lithium enolate of ETSA, or related silyl ketene (B1206846) acetals, serves as a powerful nucleophile in aldol-type reactions with carbonyl compounds. These reactions, particularly the asymmetric variants, are instrumental in establishing chiral centers found in many active pharmaceutical ingredients (APIs). The resulting β-hydroxy esters are valuable precursors that can be further elaborated to afford complex molecular architectures.
Application: Synthesis of a Key Intermediate for Diltiazem
A critical step in the synthesis of Diltiazem, a widely used calcium channel blocker for the treatment of hypertension and angina, is the creation of the chiral epoxide, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. This intermediate can be efficiently synthesized from a chiral β-hydroxy ester, which is accessible through an asymmetric aldol (B89426) reaction of an appropriate aldehyde with a silyl enol ether derived from a two-carbon acetate (B1210297) unit. While the literature highlights the use of a closely related α,α-dichloro ketene silyl acetal (B89532), the principles and methodology are directly applicable to reactions involving the enolate of this compound.[1]
The asymmetric Mukaiyama aldol reaction provides a highly effective method for this transformation, offering excellent control over both diastereoselectivity and enantioselectivity.[1]
Reaction Scheme: Asymmetric Aldol Reaction for Diltiazem Intermediate Precursor
Caption: Synthetic pathway to a Diltiazem intermediate.
Quantitative Data Summary
The following table summarizes the quantitative data for the asymmetric aldol reaction to produce the precursor to the key Diltiazem intermediate, as reported in the literature for a closely related silyl ketene acetal.[1]
| Aldehyde | Silyl Ketene Acetal | Chiral Catalyst (mol %) | Yield (%) | Enantiomeric Excess (ee %) |
| p-Anisaldehyde | α,α-dichloro ketene silyl acetal | 20 | 88 | 77 |
| p-Anisaldehyde | α,α-dichloro ketene silyl acetal | 100 | 83 | 96 |
Experimental Protocols
Protocol 1: Asymmetric Mukaiyama Aldol Reaction
This protocol is adapted from the synthesis of a chiral aldol adduct, a precursor to the Diltiazem intermediate, using a silyl ketene acetal.[1]
Materials:
-
p-Anisaldehyde
-
α,α-dichloro ketene silyl acetal (as a representative silyl enol ether)
-
Chiral oxazaborolidinone catalyst
-
Dichloromethane (B109758) (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, add the chiral oxazaborolidinone catalyst (0.2 equivalents for the catalytic reaction, or 1.0 equivalent for the stoichiometric reaction).
-
Dissolve the catalyst in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this cooled solution, add p-anisaldehyde (1.0 equivalent) dropwise.
-
After stirring for 15 minutes, add the α,α-dichloro ketene silyl acetal (1.2 equivalents) dropwise over a period of 30 minutes, ensuring the temperature remains below -75 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired chiral β-hydroxy ester.
Protocol 2: Conversion of the Aldol Adduct to the Glycidic Ester
Materials:
-
Chiral β-hydroxy ester (from Protocol 1)
-
Potassium carbonate
Procedure:
-
Dissolve the purified chiral β-hydroxy ester (1.0 equivalent) in methanol.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, can be further purified by recrystallization or chromatography to achieve high optical purity (>99% ee).[1]
Logical Workflow for the Synthesis
The following diagram illustrates the logical workflow from starting materials to the final pharmaceutical intermediate.
Caption: Workflow for the synthesis of the Diltiazem intermediate.
Conclusion
This compound and its analogs are valuable reagents for the stereoselective synthesis of β-hydroxy esters, which are key intermediates in the pharmaceutical industry. The asymmetric Mukaiyama aldol reaction, as demonstrated in the synthesis of a precursor to a key Diltiazem intermediate, showcases the potential of these silyl enol ethers to construct complex chiral molecules with high efficiency and stereocontrol. The provided protocols offer a foundational methodology for researchers engaged in the synthesis of chiral pharmaceutical intermediates.
References
Application Notes: Stereoselective Synthesis of (E)-α,β-Unsaturated Esters via Peterson Olefination Using Ethyl (trimethylsilyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
The Peterson olefination is a powerful chemical reaction that constructs carbon-carbon double bonds by reacting an α-silyl carbanion with an aldehyde or ketone. It serves as a valuable alternative to other olefination methods like the Wittig reaction, primarily because the resulting silicon-based byproducts (siloxanes) are often volatile or easily removed chromatographically, simplifying product purification.[1]
A key feature of the Peterson olefination is its potential for high stereocontrol. By isolating the intermediate β-hydroxysilane, one can selectively synthesize either the (E)- or (Z)-alkene by choosing acidic or basic elimination conditions.[2] However, the stability of this intermediate and the subsequent stereochemical outcome are highly dependent on the substituents of the α-silyl carbanion.
When using Ethyl (trimethylsilyl)acetate , the α-silyl carbanion is stabilized by the adjacent ester group. This stabilization has a profound effect on the reaction pathway: the intermediate lithium alkoxide of the β-hydroxysilane is typically unstable and undergoes spontaneous syn-elimination in situ.[3] This process is generally not amenable to the isolation of the β-hydroxysilane intermediate, leading directly to the formation of the α,β-unsaturated ester. The reaction overwhelmingly favors the formation of the thermodynamically more stable (E)-isomer, making this a highly stereoselective method for the synthesis of (E)-α,β-unsaturated esters.[3][4]
This application note provides a detailed overview and protocol for the one-pot synthesis of (E)-α,β-unsaturated esters using this compound.
Mechanism of Stereoselection
The stereochemical outcome of the Peterson olefination is dictated by the geometry of the elimination step from the β-hydroxysilane intermediate.
-
Acid-Catalyzed Elimination : Proceeds via an anti-elimination pathway, which would yield the (Z)-alkene from the syn-β-hydroxysilane adduct.
-
Base-Catalyzed Elimination : Proceeds via a concerted syn-elimination pathway, forming a cyclic pentacoordinate silicate (B1173343) intermediate, which yields the (E)-alkene from the same syn-β-hydroxysilane adduct.[2]
With this compound, the lithium enolate adds to the carbonyl compound to form a lithium alkoxide intermediate. Due to the electron-withdrawing nature of the ester group, this intermediate readily undergoes spontaneous syn-elimination in situ. This bypasses the need for a separate elimination step and directly yields the alkene, with a strong preference for the (E)-isomer.
References
- 1. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Continuous Flow Synthesis Using Ethyl (trimethylsilyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the continuous flow synthesis of β-hydroxy esters and α,β-unsaturated esters utilizing ethyl (trimethylsilyl)acetate. The methodologies outlined herein offer significant advantages over traditional batch processing, including drastically reduced reaction times, enhanced safety profiles, and amenability to automated scale-up.
Core Applications
This compound is a versatile C2 building block in organic synthesis. In continuous flow, its utility is particularly pronounced in two key transformations:
-
Tetrabutylammonium (B224687) Acetate (B1210297) (TBAA) Catalyzed Aldol (B89426) Addition: A highly efficient method for the synthesis of β-hydroxy esters through the reaction of this compound with various aldehydes.
-
Tetrabutylammonium Trimethylsilyloxide (TBATMS) Catalyzed Peterson Olefination: A rapid and effective route to α,β-unsaturated esters, proceeding via an in-situ generated silylated β-hydroxy ester intermediate.
A key advantage of these continuous flow methods is the remarkable rate enhancement observed. Reactions that typically require an hour to reach full conversion in batch processing can be completed in as little as one minute in a continuous flow setup, all at ambient temperature.
Application Note 1: Continuous Flow Synthesis of β-Hydroxy Esters
This protocol details the TBAA-catalyzed addition of this compound to a range of aldehydes to produce the corresponding β-hydroxy esters.
Reaction Scheme
Caption: TBAA-catalyzed aldol addition in continuous flow.
Experimental Protocol
System Setup:
A standard continuous flow system is employed, consisting of two syringe pumps, a T-mixer, and a coiled reactor. The reactor output is directed to a collection vessel. Back-pressure regulation is not strictly necessary for this reaction at ambient temperature.
Reagent Preparation:
-
Solution A: A solution of the desired aldehyde (1.0 M) and this compound (1.2 M, 1.2 equiv) in anhydrous tetrahydrofuran (B95107) (THF).
-
Solution B: A solution of tetrabutylammonium acetate (TBAA) (0.1 M) in anhydrous THF.
Flow Reaction Parameters:
-
Set the reactor temperature to 25 °C.
-
Pump Solution A at a flow rate of 0.9 mL/min.
-
Pump Solution B at a flow rate of 0.1 mL/min.
-
The combined flow rate of 1.0 mL/min through a 1.0 mL reactor coil results in a residence time of 1 minute.
-
Collect the product stream after the system has reached a steady state.
Work-up and Purification:
The collected reaction mixture is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Quantitative Data
| Aldehyde | Product | Residence Time (min) | Yield (%) |
| Benzaldehyde | Ethyl 3-hydroxy-3-phenylpropanoate | 1 | 95 |
| 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate | 1 | 92 |
| 4-Methoxybenzaldehyde | Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | 1 | 96 |
| 2-Naphthaldehyde | Ethyl 3-hydroxy-3-(naphthalen-2-yl)propanoate | 1 | 89 |
| Cinnamaldehyde | Ethyl 3-hydroxy-5-phenylpent-4-enoate | 1 | 85 |
| Hexanal | Ethyl 3-hydroxynonanoate | 1 | 90 |
Application Note 2: Continuous Flow Synthesis of α,β-Unsaturated Esters (Peterson Olefination)
This protocol describes the TBATMS-catalyzed Peterson olefination of aldehydes with this compound to yield α,β-unsaturated esters.
Reaction Pathway
Caption: Peterson olefination reaction pathway in flow.
Experimental Protocol
System Setup:
The experimental setup is identical to that described for the synthesis of β-hydroxy esters.
Reagent Preparation:
-
Solution A: A solution of the desired aldehyde (1.0 M) and this compound (1.5 M, 1.5 equiv) in anhydrous THF.
-
Solution B: A solution of tetrabutylammonium trimethylsilyloxide (TBATMS) (0.1 M) in anhydrous THF.
Flow Reaction Parameters:
-
Maintain the reactor at ambient temperature (25 °C).
-
Set the flow rate of Solution A to 0.9 mL/min.
-
Set the flow rate of Solution B to 0.1 mL/min.
-
With a total flow rate of 1.0 mL/min and a reactor volume of 1.0 mL, the residence time is 1 minute.
-
After the initial volume has passed through the reactor, begin collecting the product stream.
Work-up and Purification:
The collected product stream is quenched with a saturated aqueous solution of NaHCO3. The mixture is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over MgSO4, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by flash column chromatography.
Quantitative Data
| Aldehyde | Product | Residence Time (min) | Yield (%) |
| Benzaldehyde | Ethyl cinnamate | 1 | 93 |
| 4-Nitrobenzaldehyde | Ethyl 3-(4-nitrophenyl)acrylate | 1 | 90 |
| 4-Methylbenzaldehyde | Ethyl 3-(p-tolyl)acrylate | 1 | 94 |
| Furan-2-carbaldehyde | Ethyl 3-(furan-2-yl)acrylate | 1 | 88 |
| Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 1 | 85 |
| Octanal | Ethyl dec-2-enoate | 1 | 87 |
Workflow Diagram: From Reagents to Product
Use of LDA as a base for deprotonating Ethyl (trimethylsilyl)acetate
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Peterson Olefination | NROChemistry Peterson Olefination. The Peterson olefination is the chemical reaction of alpha-silyl carbanions and carbonyl compounds for the preparation of alkenes. It is considered to be the silicon-variant of the Wittig reaction. General features: 1. The α-silyl carbanions can be prepared via metal-halogen exchange of the α-halogenated alkylsilanes or by direct deprotonation of alkylsilanes at the α-position. 2. The addition ... To a solution of the ketone (3.0 mmol, 1.0 eq) in diethyl ether (15 mL) under argon was added (trimethylsilyl)methyllithium (B167594) (TMSCH2Li; 0.56 M in hexanes, 4.0 eq) at 25 °C, and the resulting mixture was stirred for 30 min. Methanol (100 mL), p-toluenesulfonic acid (10.0 eq) were added, and the mixture was stirred for 2 h. The mixture was quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers were ... ... Experimental Procedure. To a solution of the ketone (3.0 mmol, 1.0 eq) in diethyl ether (15 mL) under argon was added (trimethylsilyl)methyllithium (TMSCH2Li; 0.56 M in hexanes, 4.0 eq) at 25 °C, and the resulting mixture was stirred for 30 min. Methanol (100 mL), p-toluenesulfonic acid (10.0 eq) were added, and the mixture was stirred for 2 h. The mixture was quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. The crude residue was purified by silica (B1680970) gel column chromatography to afford the olefin (86% yield). ... The Peterson olefination is the chemical reaction of alpha-silyl carbanions and carbonyl compounds for the preparation of alkenes. It is considered to be the silicon-variant of the Wittig reaction. General features: 1. The α-silyl carbanions can be prepared via metal-halogen exchange of the α-halogenated alkylsilanes or by direct deprotonation of alkylsilanes at the α-position. 2. ... The addition of the α-silyl carbanions to
Application of Ethyl (trimethylsilyl)acetate in Natural Product Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of ethyl (trimethylsilyl)acetate as a versatile C2 building block in the synthesis of complex natural products. Its utility primarily stems from its role as a precursor to silyl-stabilized carbanions for Peterson olefinations and silyl (B83357) ketene (B1206846) acetals for aldol-type reactions, offering strategic advantages in carbon-carbon bond formation.
Peterson Olefination: Stereoselective Introduction of Alkene Moieties
The Peterson olefination is a powerful alternative to the Wittig reaction for the synthesis of alkenes. The reaction of the α-silyl carbanion generated from this compound with aldehydes or ketones proceeds through a β-hydroxysilane intermediate. A key feature of this reaction is that the stereochemical outcome of the elimination can be controlled by the choice of acidic or basic conditions, allowing for the selective formation of either E- or Z-alkenes from the same intermediate.
Key Applications in Natural Product Synthesis
This compound has been employed in the synthesis of various natural products, particularly in the construction of macrocyclic structures and polyketide chains where the stereocontrolled introduction of a double bond is crucial.
Table 1: Diastereoselective Peterson Olefination in the Synthesis of a Dactylolide Fragment
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Chiral Aldehyde 1 | α,β-Unsaturated Ester 2 | 85 | >20:1 |
This data is representative of a key step in the total synthesis of (+)-dactylolide, where a highly diastereoselective Peterson olefination was employed to construct a key fragment of the molecule.
Experimental Protocol: Diastereoselective Peterson Olefination in the Synthesis of a (+)-Dactylolide Fragment
This protocol is adapted from the total synthesis of (+)-dactylolide.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA)
-
Chiral Aldehyde 1 (as synthesized in the preceding steps of the natural product synthesis)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
A solution of this compound (1.2 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).
-
Freshly prepared or commercial LDA (1.1 equiv.) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C to generate the lithium enolate.
-
A solution of the chiral aldehyde 1 (1.0 equiv.) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the α,β-unsaturated ester 2 .
Diagram 1: Peterson Olefination Workflow
Caption: General workflow of the Peterson olefination.
Silyl Ketene Acetal (B89532) Formation and Mukaiyama-Type Aldol (B89426) Reactions
This compound serves as an excellent precursor for the corresponding silyl ketene acetal. This transformation is typically achieved by deprotonation with a strong base followed by trapping the resulting enolate with a silylating agent, or directly using specific silylation conditions. The resulting silyl ketene acetal is a versatile nucleophile for Lewis acid-mediated Mukaiyama-type aldol reactions, enabling the stereoselective formation of β-hydroxy esters.
Application in Polyketide Synthesis
The Mukaiyama aldol reaction is a cornerstone in the synthesis of polyketide natural products, which are rich in stereogenic centers bearing hydroxyl and methyl groups. The silyl ketene acetal derived from ethyl acetate (B1210297) (and by extension, this compound) is a key reagent for introducing acetate units in a controlled manner.
Table 2: Diastereoselective Mukaiyama-Type Aldol Reaction
| Entry | Aldehyde | Silyl Ketene Acetal | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | This compound derived | TiCl₄ | Ethyl 3-hydroxy-3-phenylpropanoate | 85 | 78:22 |
| 2 | Isobutyraldehyde | This compound derived | BF₃·OEt₂ | Ethyl 3-hydroxy-4-methylpentanoate | 90 | 85:15 |
This data is representative of typical Mukaiyama aldol reactions and showcases the good yields and diastereoselectivities that can be achieved.
Experimental Protocol: Diastereoselective Mukaiyama-Type Aldol Reaction
This protocol describes a general procedure for the Lewis acid-mediated aldol reaction of a silyl ketene acetal with an aldehyde.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) (if generating the silyl ketene acetal in situ)
-
Trimethylsilyl (B98337) chloride (if generating the silyl ketene acetal in situ)
-
Aldehyde (e.g., benzaldehyde)
-
Lewis Acid (e.g., Titanium tetrachloride, TiCl₄, 1 M solution in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In situ generation of silyl ketene acetal: To a solution of LDA (1.1 equiv.) in anhydrous THF at -78 °C is added ethyl acetate (1.0 equiv.). After stirring for 30 min, trimethylsilyl chloride (1.2 equiv.) is added, and the mixture is stirred for another 30 min before being warmed to room temperature. The solvent is removed in vacuo, and the residue is dissolved in anhydrous CH₂Cl₂. Alternatively, commercially available silyl ketene acetal of ethyl acetate can be used directly.
-
A solution of the aldehyde (1.0 equiv.) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.
-
The Lewis acid (1.1 equiv.) is added dropwise to the aldehyde solution.
-
The silyl ketene acetal (1.2 equiv.) is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 3-4 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate.
-
The mixture is warmed to room temperature and extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the β-hydroxy ester.
Diagram 2: Mukaiyama Aldol Reaction Mechanism
Caption: Mechanism of the Mukaiyama aldol reaction.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of natural products. Its ability to serve as a precursor for both Peterson olefination and Mukaiyama aldol reactions provides synthetic chemists with reliable and stereocontrolled methods for the construction of key carbon-carbon bonds. The protocols and data presented herein demonstrate its broad applicability and underscore its importance in the toolbox of modern organic synthesis for the efficient assembly of complex molecular architectures.
One-Pot Synthesis of α,β-Unsaturated Esters from Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α,β-Unsaturated esters are pivotal structural motifs in a vast array of biologically active molecules, natural products, and pharmaceutical agents. Their synthesis is a cornerstone of organic chemistry, and the development of efficient, one-pot methodologies is of paramount importance for streamlining drug discovery and development processes. This document provides detailed application notes and experimental protocols for several contemporary one-pot methods for the synthesis of α,β-unsaturated esters directly from aldehydes, a readily available and diverse class of starting materials. The presented protocols offer advantages in terms of operational simplicity, high yields, and stereoselectivity.
Key Methodologies
This report details three robust and widely applicable one-pot methods for the synthesis of α,β-unsaturated esters from aldehydes:
-
Boronic Acid-Catalyzed Condensation: A mild and efficient method that utilizes a boronic acid catalyst to promote the condensation of aldehydes with 1,1-diethoxyethylene, affording exclusively the (E)-isomer of the corresponding α,β-unsaturated ester.[1]
-
Sodium Hydride-Promoted Synthesis: A rapid and straightforward approach employing sodium hydride as a base to facilitate the reaction between aldehydes and ethyl acetate (B1210297), yielding predominantly the (E)-α,β-unsaturated esters in high purity.
-
Tandem Oxidation-Olefination of Alcohols: A versatile one-pot process that begins with the in-situ oxidation of a primary alcohol to an aldehyde, which then undergoes an immediate olefination reaction (e.g., Wittig or Horner-Wadsworth-Emmons) to furnish the desired α,β-unsaturated ester. A copper-catalyzed aerobic oxidation is a notable green approach for the initial oxidation step.[2]
Data Presentation
The following tables summarize the quantitative data for the boronic acid-catalyzed and sodium hydride-promoted methods, showcasing their substrate scope and efficiency.
Table 1: Boronic Acid-Catalyzed Synthesis of (E)-α,β-Unsaturated Esters[1]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl cinnamate | 98 |
| 2 | 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 95 |
| 3 | 4-Chlorobenzaldehyde | Ethyl 4-chlorocinnamate | 96 |
| 4 | 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 93 |
| 5 | 2-Naphthaldehyde | Ethyl 3-(naphthalen-2-yl)acrylate | 97 |
| 6 | Cinnamaldehyde | Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate | 83 |
| 7 | Isovaleraldehyde | Ethyl 4-methylpent-2-enoate | 89 |
| 8 | Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 80 |
| 9 | Heptanal | Ethyl non-2-enoate | 64 |
| 10 | Octanal | Ethyl dec-2-enoate | 61 |
Table 2: Sodium Hydride-Promoted Synthesis of (E)-α,β-Unsaturated Esters
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl cinnamate | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 4-chlorocinnamate | 1.5 | 95 |
| 3 | 4-Fluorobenzaldehyde | Ethyl 4-fluorocinnamate | 1.5 | 94 |
| 4 | 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 1 | 97 |
| 5 | 4-Methylbenzaldehyde | Ethyl 4-methylcinnamate | 2.5 | 88 |
| 6 | 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 3 | 85 |
| 7 | 2-Chlorobenzaldehyde | Ethyl 2-chlorocinnamate | 2 | 90 |
| 8 | Cinnamaldehyde | Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate | 3 | 82 |
| 9 | Furfural | Ethyl 3-(furan-2-yl)acrylate | 2.5 | 86 |
| 10 | Thiophene-2-carboxaldehyde | Ethyl 3-(thiophen-2-yl)acrylate | 2.5 | 84 |
Experimental Protocols
Protocol 1: Boronic Acid-Catalyzed One-Pot Synthesis of (E)-α,β-Unsaturated Esters
This protocol is based on the boronic acid-catalyzed condensation of aldehydes with 1,1-diethoxyethylene.
Materials:
-
Aldehyde (1.0 equiv)
-
2,4,5-Trifluorophenylboronic acid (0.05 equiv)
-
1,1-Diethoxyethylene (4.0 equiv)
-
Methyl tert-butyl ether (MTBE)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of the aldehyde (e.g., 500 mg, 4.7 mmol) and 2,4,5-trifluorophenylboronic acid (0.05 equiv) in MTBE (2.5 mL), heat the reaction mixture to 50 °C.
-
Slowly add a solution of 1,1-diethoxyethylene (4.0 equiv) in MTBE (2.5 mL) dropwise over 2 hours.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., hexane/EtOAc 95:5) to afford the pure (E)-α,β-unsaturated ester.
Protocol 2: Sodium Hydride-Promoted One-Pot Synthesis of (E)-α,β-Unsaturated Esters
This protocol describes the synthesis of α,β-unsaturated esters using sodium hydride as a catalyst.
Materials:
-
Aldehyde (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv)
-
Dry ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (B109758) (DCM) or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Suspend sodium hydride (11 mmol) in dry ethyl acetate (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the suspension to 10-15 °C in an ice bath.
-
Slowly add a solution of the aldehyde (5 mmol) in dry ethyl acetate (5 mL) to the NaH suspension over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-3 hours, monitor by TLC).
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude α,β-unsaturated ester, which is often of high purity. Further purification can be performed by column chromatography if necessary.
Protocol 3: Copper-Catalyzed One-Pot Tandem Aerobic Oxidation-Wittig Reaction
This protocol outlines a general procedure for the synthesis of α,β-unsaturated esters from primary alcohols.
Materials:
-
Primary alcohol (1.0 equiv)
-
Stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.2 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 0.1 equiv)
-
Acetonitrile (MeCN)
-
Air or Oxygen
Procedure:
-
To a mixture of the primary alcohol (1.0 equiv), the stabilized Wittig reagent (1.2 equiv), CuI (0.1 equiv), and TEMPO (0.1 equiv) in acetonitrile, stir the reaction mixture at room temperature under an atmosphere of air or oxygen (a balloon is often sufficient).
-
Monitor the reaction progress by TLC. The reaction time can vary depending on the substrate (typically several hours to overnight).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the α,β-unsaturated ester.
Mandatory Visualization
Diagram 1: General Workflow for One-Pot Synthesis
Caption: General workflow for the one-pot synthesis of α,β-unsaturated esters.
Diagram 2: Plausible Mechanism for Boronic Acid-Catalyzed Condensation
References
Troubleshooting & Optimization
Technical Support Center: Peterson Olefination with Ethyl (trimethylsilyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and overcome common challenges in the Peterson olefination reaction using Ethyl (trimethylsilyl)acetate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the Peterson olefination with this compound, providing potential causes and recommended solutions in a clear question-and-answer format.
Q1: Why is my reaction yield consistently low or non-existent?
A1: Low or no yield in a Peterson olefination with this compound can stem from several factors, primarily related to the generation and stability of the silyl (B83357) ester enolate.
-
Inappropriate Base and Counterion: The choice of base is critical. Potassium bases, such as potassium hexamethyldisilazide (KHMDS), have been shown to be ineffective, resulting in little to no product formation. The lithium enolate is crucial for the reaction's success.
-
Solution: Use a lithium-based amide, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to generate the enolate.
-
-
Moisture Contamination: The lithium enolate is highly sensitive to moisture. Trace amounts of water in the reagents or solvent can quench the enolate, leading to a significant drop in yield.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly distilled reagents.
-
-
Incorrect Reaction Temperature: The enolate is thermally unstable and can undergo side reactions at higher temperatures.
-
Solution: Maintain a low temperature (typically -78 °C) during the enolate generation and the subsequent reaction with the carbonyl compound.
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: The formation of side products is a common issue. Identifying the likely culprits can help in adjusting the reaction conditions to favor the desired olefination.
-
Self-Condensation of this compound: The enolate of this compound can react with the ester carbonyl of another molecule, leading to self-condensation products.
-
Solution: Add the freshly prepared lithium enolate solution slowly to the carbonyl compound at -78 °C. Avoid allowing the enolate solution to warm up before it has a chance to react with the intended substrate.
-
-
Enolization of the Carbonyl Substrate: If you are using an enolizable aldehyde or ketone, the lithium enolate of this compound can act as a base, deprotonating the carbonyl compound and leading to aldol-type side products.
-
Solution: Use a less hindered and more reactive base like LDA for enolate formation, and ensure the reaction is carried out at a sufficiently low temperature (-78 °C) to favor nucleophilic addition over deprotonation.
-
Q3: How can I control the E/Z stereoselectivity of the resulting α,β-unsaturated ester?
A3: With ester-stabilized silyl carbanions like the one derived from this compound, the intermediate β-hydroxysilane is often not isolated and eliminates spontaneously.[1] The stereochemical outcome is therefore largely determined by the thermodynamics of the elimination step.
-
Inherent Selectivity: The Peterson olefination with stabilized ylids often favors the formation of the thermodynamically more stable E-isomer.
-
Modification of Reaction Conditions: While direct control via acidic or basic workup of an isolated intermediate is challenging, the choice of solvent and reaction time can sometimes influence the E/Z ratio.
-
Solution: For specific stereochemical outcomes, it may be necessary to explore variations of the Peterson olefination or consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction, which can be tuned for high Z-selectivity under Still-Gennari conditions.
-
Q4: My reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?
A4: A slow reaction rate can be due to several factors, including steric hindrance and reagent stability.
-
Sterically Hindered Carbonyl Compound: Highly substituted aldehydes or ketones can react slowly with the silyl enolate.
-
Solution: Increase the reaction time and/or allow the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or room temperature) after the initial addition at -78 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
-
Degradation of the Enolate: The lithium enolate has a limited lifetime, even at low temperatures.
-
Solution: Use the freshly prepared enolate immediately. Ensure that the time between its generation and its reaction with the carbonyl compound is minimized.
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the Peterson olefination of various carbonyl compounds with the lithium enolate of this compound.
| Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| Benzaldehyde | LDA | THF | -78 to RT | 2 | 85-95 | >95:5 |
| Cyclohexanone | LDA | THF | -78 to RT | 3 | 80-90 | N/A |
| Acetophenone | LiHMDS | THF | -78 to 0 | 4 | 75-85 | >90:10 |
| Isobutyraldehyde | LDA | THF | -78 to RT | 2 | 88-96 | >95:5 |
| 4-Methoxybenzaldehyde | LDA | THF | -78 to RT | 2 | 90-97 | >95:5 |
| 2-Naphthaldehyde | LDA | THF | -78 to RT | 3 | 82-92 | >95:5 |
Note: Yields and stereoselectivity can vary depending on the specific reaction scale, purity of reagents, and experimental technique.
Experimental Protocols
High-Yield Protocol for the Peterson Olefination with this compound
This protocol describes a general procedure for the synthesis of α,β-unsaturated esters from aldehydes and ketones with high yield.
Materials:
-
This compound
-
Diisopropylamine (B44863), freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aldehyde or ketone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Generation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, add anhydrous THF (appropriate volume for a 0.5 M solution).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Cool the LDA solution back down to -78 °C.
-
Slowly add this compound (1.0 equivalent) dropwise via syringe. Stir the resulting solution at -78 °C for 30-45 minutes.
-
-
Reaction with Carbonyl Compound:
-
In a separate flame-dried flask, prepare a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared lithium enolate solution to the solution of the carbonyl compound via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired α,β-unsaturated ester.[2]
-
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of the Peterson Olefination with this compound.
Experimental Workflow
Caption: Experimental workflow for the Peterson Olefination.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in Peterson Olefination.
References
Technical Support Center: Ethyl (trimethylsilyl)acetate-mediated Olefinations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl (trimethylsilyl)acetate in olefination reactions, a process commonly known as the Peterson olefination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My olefination reaction has a low yield or is not proceeding to completion. What are the common causes and solutions?
A1: Low yields in this compound-mediated olefinations can stem from several factors. A primary cause is incomplete formation of the initial α-silyl carbanion. The choice and quality of the base are critical.
Troubleshooting Steps:
-
Base Selection: Ensure the base is strong enough to deprotonate this compound. Lithium diisopropylamide (LDA) is commonly used. If using LDA, ensure it is freshly prepared or properly titrated. For alternative conditions, activators like tetrabutylammonium (B224687) acetate (B1210297) (Bu4NOAc) or tetrabutylammonium trimethylsilyloxide (Bu4NOTMS) can be employed under milder conditions.[1]
-
Reaction Temperature: Deprotonation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. However, the subsequent addition to the carbonyl compound and the elimination step may require warming.
-
Steric Hindrance: Highly hindered ketones or aldehydes may react slowly. In such cases, prolonged reaction times or elevated temperatures may be necessary.
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing the formation of a β-hydroxy ester instead of the desired α,β-unsaturated ester. How can I promote the elimination step?
A2: The formation of the β-hydroxy silyl (B83357) ester intermediate is a key step in the Peterson olefination.[2][3] Failure to eliminate this intermediate to form the alkene is a common issue, especially when the α-silyl carbanion is not stabilized.[2][3] However, with the electron-withdrawing ester group in this compound, the elimination is typically spontaneous.[2] If the β-hydroxy ester is isolated, it indicates that the conditions are not optimal for the elimination step.
Solutions:
-
Activator Choice: The choice of activator can determine the final product. For instance, using catalytic amounts of Bu4NOAc can selectively produce the β-hydroxy ester, while Bu4NOTMS promotes the formation of the α,β-unsaturated ester.[1] The trimethylsilyloxide activator is more effective at facilitating the elimination step.[1]
-
Workup Conditions: The stereochemical outcome of the elimination is dependent on the workup conditions. A basic workup promotes syn-elimination, while an acidic workup leads to anti-elimination.[2] If the β-hydroxy ester has been isolated, treating it with a base (e.g., sodium hydride) or an acid (e.g., sulfuric acid) in a separate step will induce elimination.
Q3: My reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?
A3: The stereoselectivity of the Peterson olefination is a key advantage, as either the E or Z isomer can be selectively obtained from the same β-hydroxy silane (B1218182) intermediate by choosing the appropriate elimination conditions.[2]
Stereoselectivity Control:
-
Syn-Elimination (Basic Conditions): Treatment of the β-hydroxy silane intermediate with a base (e.g., potassium hydride) results in a syn-elimination, leading to one stereoisomer of the alkene.
-
Anti-Elimination (Acidic Conditions): Conversely, treating the β-hydroxy silane with an acid (e.g., sulfuric acid) promotes an anti-elimination, yielding the opposite alkene stereoisomer.
To achieve high stereoselectivity, it is often necessary to isolate the diastereomeric β-hydroxy silanes before the elimination step. However, with this compound, the intermediate is often not isolated.[2] In these cases, the E/Z ratio can be influenced by the choice of base and reaction conditions during the initial olefination reaction.
Q4: I am observing significant amounts of a self-condensation byproduct. How can I minimize this side reaction?
A4: Self-condensation, a Claisen-type reaction, can occur where the enolate of this compound attacks another molecule of the ester instead of the desired aldehyde or ketone. This is more prevalent with highly reactive enolates.
Mitigation Strategies:
-
Slow Addition: Add the base to a solution of both the this compound and the carbonyl compound. This "Barbier-like" condition keeps the concentration of the free enolate low at any given time, favoring the reaction with the more electrophilic aldehyde or ketone.
-
Temperature Control: Maintain a low temperature during the deprotonation and addition steps to minimize the rate of self-condensation.
-
Stoichiometry: Use a slight excess of the carbonyl compound to ensure the enolate is consumed in the desired reaction pathway.
Q5: Can the ester functionality of this compound undergo hydrolysis during the reaction?
A5: Yes, if water is present in the reaction mixture, the ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic or acidic conditions. This will consume the starting material and reduce the overall yield. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere to prevent hydrolysis.
Data Presentation
Table 1: Influence of Activator on Product Distribution
| Activator (catalytic) | Product | Yield (%) | Reference |
| Bu4NOAc | β-hydroxy ester | High | [1] |
| Bu4NOTMS | α,β-unsaturated ester | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Peterson Olefination using LDA
-
Under an inert atmosphere (e.g., Argon), dissolve diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.
-
Slowly add n-butyllithium (1.0 eq) and stir the mixture for 30 minutes to generate LDA.
-
Add this compound (1.0 eq) dropwise to the LDA solution at -78 °C and stir for 1 hour to form the α-silyl carbanion.
-
Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General reaction pathway for this compound-mediated olefination.
References
- 1. Item - Tailoring Activators for the Selective Reactions of Ethyl 2-(Trimethylsilyl)acetate Under Batch and Continuous Flow Conditions - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 2. Peterson olefination - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
Technical Support Center: Controlling E/Z Selectivity in Peterson Olefination Reactions
Welcome to the technical support center for the Peterson olefination reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the control of E/Z selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for controlling E/Z selectivity in the Peterson olefination?
The stereochemical outcome of the Peterson olefination is primarily determined by the elimination pathway of the intermediate β-hydroxysilane. There are two distinct pathways:
-
Acid-catalyzed elimination proceeds through an anti-elimination mechanism, leading to the formation of one stereoisomer (typically the E-alkene from an erythro intermediate).
-
Base-catalyzed elimination proceeds through a syn-elimination mechanism, resulting in the formation of the opposite stereoisomer (typically the Z--alkene from an erythro intermediate).[1][2]
Therefore, by choosing the appropriate acidic or basic conditions for the elimination step, you can selectively synthesize either the E or Z alkene from the same β-hydroxysilane intermediate.[3]
Q2: How do substituents on the α-silyl carbanion affect the reaction?
Substituents on the α-silyl carbanion play a crucial role in the stability of the β-hydroxysilane intermediate and can influence the overall reaction pathway:[4]
-
Electron-donating groups (e.g., alkyl, hydrogen): When the α-silyl carbanion bears electron-donating groups, the resulting β-hydroxysilane is generally stable and can be isolated.[3] This allows for the separation of diastereomers and subsequent stereospecific elimination to yield pure E or Z alkenes.
-
Electron-withdrawing groups (e.g., carbonyl, ester, cyano): With electron-withdrawing groups, the β-hydroxysilane intermediate is often unstable and undergoes spontaneous elimination in situ.[3][4][5] This typically leads to a mixture of E and Z alkenes, often with a preference for the E isomer.[4]
Q3: Can the steric bulk of the silyl (B83357) group influence the E/Z selectivity?
Yes, the steric bulk of the silyl group can influence the diastereoselectivity of the initial addition of the α-silyl carbanion to the carbonyl compound. This, in turn, affects the final E/Z ratio of the alkene product.
For instance, the reaction of benzaldehyde (B42025) with an α-silyl carbanion bearing a small silyl group (e.g., trimethylsilyl) tends to favor the threo-β-hydroxysilane. As the steric bulk of the silyl group increases (e.g., tert-butyldiphenylsilyl), the selectivity can shift towards the erythro-isomer.[6] A bulky silyl group can enhance the stereoselectivity of the β-hydroxysilane formation and, consequently, the stereocontrol of the elimination step.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor E/Z Selectivity (Formation of a Mixture) | 1. The β-hydroxysilane intermediate is unstable and eliminates in situ. This is common with electron-withdrawing groups on the α-silyl carbanion. | - If possible, modify the substrate to use an α-silyl carbanion with electron-donating groups to allow for isolation of the β-hydroxysilane. - If isolation is not feasible, optimization of the reaction conditions (solvent, temperature, base) for the in situ elimination may improve selectivity. For example, using Schlosser's base at low temperatures has been shown to provide high E-selectivity in aza-Peterson olefinations.[9] |
| 2. Incomplete separation of the diastereomeric β-hydroxysilanes before the elimination step. | - Improve the chromatographic separation of the diastereomers. Consider using a different column, solvent system, or employing techniques like preparative HPLC. | |
| 3. The chosen elimination conditions (acid or base) are not optimal for the specific substrate. | - For base-mediated elimination, potassium alkoxides (e.g., KH, t-BuOK) are generally more reactive than sodium alkoxides. Magnesium alkoxides are often unreactive.[3][5] - For acid-mediated elimination, a range of Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., BF₃·OEt₂) can be used.[2] The choice of acid and reaction conditions should be optimized for the substrate. | |
| Low or No Yield of the Desired Alkene | 1. The α-silyl carbanion is not forming efficiently. | - Ensure anhydrous and inert reaction conditions, as α-silyl carbanions are highly reactive and sensitive to moisture and oxygen. - Use a sufficiently strong base to deprotonate the silyl precursor. n-Butyllithium is commonly used. |
| 2. The β-hydroxysilane intermediate is resistant to elimination. | - For base-mediated elimination, switch to a stronger base (e.g., from NaH to KH). - For acid-mediated elimination, a stronger acid or higher temperatures may be required, but be mindful of potential side reactions. | |
| 3. Steric hindrance is preventing the reaction between the α-silyl carbanion and the carbonyl compound. | - Consider using a less sterically hindered silyl group on the carbanion or a less hindered carbonyl compound if the molecular design allows. | |
| Formation of the "Wrong" Isomer | 1. Incorrect assignment of the β-hydroxysilane diastereomers (erythro vs. threo). | - Re-verify the stereochemistry of the isolated β-hydroxysilane diastereomers using appropriate analytical techniques (e.g., NMR spectroscopy, X-ray crystallography). |
| 2. The elimination is not proceeding exclusively through the expected syn or anti pathway. | - Ensure that the chosen conditions are strongly acidic or basic to favor one pathway. Mixed conditions can lead to a loss of selectivity. |
Key Experimental Protocols
Protocol 1: Stereoselective Synthesis of a Z-Alkene
This protocol is adapted from a procedure for the synthesis of Z-1-phenyl-1-hexene.[7][8]
-
Formation of the β-hydroxysilane:
-
Dissolve the α-silyl aldehyde (e.g., 2-tert-butyldiphenylsilyl-2-phenylethanal) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of the organometallic reagent (e.g., n-butyllithium in hexanes) to the aldehyde solution.
-
Stir the reaction mixture at -78 °C for the appropriate time (e.g., 1 hour) to allow for the formation of the erythro-β-hydroxysilane.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purify the β-hydroxysilane by column chromatography.
-
-
Base-Mediated syn-Elimination:
-
Dissolve the purified erythro-β-hydroxysilane in anhydrous THF under an inert atmosphere.
-
Add a strong base, such as potassium hydride (KH), to the solution at room temperature.
-
Stir the reaction until the elimination is complete (monitor by TLC).
-
Carefully quench the reaction with water and extract the Z-alkene.
-
Purify the product by column chromatography.
-
Protocol 2: Stereoselective Synthesis of an E-Alkene
This protocol utilizes the same β-hydroxysilane intermediate from Protocol 1.
-
Acid-Mediated anti-Elimination:
-
Dissolve the purified erythro-β-hydroxysilane in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the elimination is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the E-alkene.
-
Purify the product by column chromatography.
-
Visualizing the Mechanistic Pathways
The stereochemical outcome of the Peterson olefination is dictated by the geometry of the elimination step. The following diagrams illustrate the distinct pathways for the acid- and base-mediated eliminations from an erythro-β-hydroxysilane.
Caption: Elimination pathways from an erythro-β-hydroxysilane.
The following diagram illustrates the overall experimental workflow for achieving selective synthesis of either the E or Z alkene from a common starting material.
Caption: General workflow for stereoselective Peterson olefination.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Peterson Olefination | NROChemistry [nrochemistry.com]
- 3. Peterson olefination - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Peterson Olefination [organic-chemistry.org]
- 7. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 9. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]
Troubleshooting low conversion in Ethyl (trimethylsilyl)acetate reactions
Welcome to the Technical Support Center for Ethyl (trimethylsilyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low conversion rates and optimizing reactions involving this versatile reagent. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, focusing on the Peterson olefination and Reformatsky-type reactions.
1. My Peterson olefination reaction with this compound has a low conversion rate. What are the most common causes?
Low conversion in a Peterson olefination can stem from several factors. This reaction involves the formation of an α-silyl carbanion, which then reacts with a ketone or aldehyde. Key areas to investigate include:
-
Inefficient Enolate Formation: The choice and quality of the base are critical for the deprotonation of this compound to form the reactive enolate.
-
Reaction Conditions: Temperature and reaction time can significantly impact the reaction rate and equilibrium.
-
Reagent Quality: The purity of reactants and solvents, especially the absence of water, is crucial for success.
-
Steric Hindrance: Bulky substituents on the ketone or aldehyde can hinder the approach of the enolate.
-
Side Reactions: Undesired reactions can consume starting materials and reduce the yield of the desired product.
2. How do I choose the right base for my Peterson olefination?
The choice of base is a critical parameter that influences the regioselectivity and yield of the reaction. Strong, non-nucleophilic bases are typically used.
-
Lithium Diisopropylamide (LDA): A strong, sterically hindered base that is often used to form the kinetic enolate. It is typically prepared fresh before use.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is less sterically hindered than LDA and can favor the formation of the thermodynamic enolate. It requires careful handling due to its flammability.
-
Potassium Hydride (KH): A stronger base than NaH, often leading to faster reaction rates.[1]
The optimal base depends on the specific substrate and desired outcome. It is often necessary to screen different bases to find the best conditions for a particular reaction.
Illustrative Comparison of Bases in a Peterson Olefination
| Base | Typical Conditions | Expected Outcome | Potential Issues |
| LDA | THF, -78 °C to 0 °C | Favors the kinetic enolate, useful for unsymmetrical ketones. | Can be sensitive to moisture and temperature. |
| NaH | THF or DMF, 0 °C to RT | Tends to favor the thermodynamic enolate. | Slower reaction times compared to other bases; requires an inert atmosphere. |
| KH | THF, 0 °C to RT | Faster reaction than NaH, favors the thermodynamic enolate. | Highly reactive and requires careful handling. |
3. My reaction is still sluggish even with the right base. What else can I do?
If enolate formation is slow or incomplete, consider the following:
-
Increase the Temperature: Gradually increasing the reaction temperature can increase the rate of enolate formation and the subsequent reaction with the carbonyl compound. However, be aware that higher temperatures can also lead to side reactions.
-
Use an Activator: For certain reactions, additives can facilitate the reaction. For instance, in some silylation reactions, a catalytic amount of a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) can be effective.[2]
-
Check Reagent Quality: Ensure that your this compound and the carbonyl compound are pure and free of contaminants. The base should be fresh and properly stored. All solvents must be anhydrous.
4. I am observing the formation of multiple products. What are the likely side reactions?
Several side reactions can occur, leading to a complex product mixture and low yield of the desired alkene.
-
Self-Condensation of the Carbonyl Compound: If the ketone or aldehyde is enolizable, it can undergo self-condensation under basic conditions.
-
Hydrolysis of the Silyl (B83357) Enol Ether: The intermediate silyl enol ether can be sensitive to moisture and can hydrolyze back to the starting ketone. This is a common issue if the reaction is not performed under strictly anhydrous conditions.
-
Formation of β-Hydroxy Silane (B1218182): In some cases, the intermediate β-hydroxy silane may be stable and can be isolated. If the desired product is the alkene, the elimination step may not be going to completion.[3]
5. How does steric hindrance affect the conversion rate?
Steric hindrance plays a significant role in the Peterson olefination. Bulky groups on the ketone or aldehyde can impede the approach of the α-silyl carbanion, leading to lower reaction rates and yields.[4]
Illustrative Effect of Steric Hindrance on Yield
| Ketone | Steric Hindrance | Expected Relative Yield |
| Cyclohexanone | Low | High |
| 2-Methylcyclohexanone | Moderate | Medium |
| 2,6-Dimethylcyclohexanone | High | Low |
6. I'm having trouble with a Reformatsky-type reaction using this compound. What are the key parameters to consider?
The Reformatsky reaction typically uses an α-halo ester and zinc metal to form a β-hydroxy ester.[5] When using a silyl-substituted acetate, similar principles apply.
-
Activation of Zinc: The zinc metal needs to be activated to initiate the reaction. This can be done by treating it with a small amount of iodine or by using a zinc-copper couple.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are commonly used.
-
Temperature: The reaction is often initiated by gentle heating.
Experimental Protocols
Protocol 1: Peterson Olefination of Benzaldehyde (B42025) with this compound
This protocol describes a general procedure for the Peterson olefination.
Materials:
-
This compound
-
Benzaldehyde
-
Lithium diisopropylamide (LDA) solution in THF (freshly prepared or commercial)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath. Slowly add a solution of LDA (1.1 eq) in THF via the dropping funnel. Stir the mixture at -78 °C for 30 minutes.
-
Reaction with Aldehyde: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Reformatsky-Type Reaction of Acetone with this compound
This protocol provides a general procedure for a Reformatsky-type reaction.
Materials:
-
This compound
-
Acetone
-
Zinc dust (activated)
-
Iodine (catalytic amount)
-
Anhydrous benzene (B151609) or toluene (B28343)
-
10% aqueous sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place activated zinc dust and a crystal of iodine under a nitrogen atmosphere.
-
Reaction Initiation: Add a small portion of a solution of this compound and acetone in anhydrous benzene or toluene from the dropping funnel. Gently heat the mixture to initiate the reaction, which is indicated by a color change and the start of reflux.
-
Addition of Reactants: Add the remaining solution of this compound and acetone dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add 10% aqueous H₂SO₄ to dissolve the unreacted zinc and the organozinc complex. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting β-hydroxy ester can be purified by distillation or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion in this compound reactions.
Caption: The reaction pathway of the Peterson Olefination, showing stereoselective alkene formation.
References
Technical Support Center: Purification of β-Hydroxy Esters from Silyl Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of β-hydroxy esters from silyl (B83357) byproducts following silyl ether deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common silyl byproducts I need to remove after deprotection?
A1: The primary silicon-containing byproducts are silanols (R₃SiOH) and their self-condensation products, siloxanes (R₃Si-O-SiR₃).[1] The specific structure of these byproducts depends on the silyl protecting group used (e.g., TMS, TBDMS, TIPS, TBDPS). Additionally, the deprotection reagent itself can introduce byproducts that require removal, such as tetrabutylammonium (B224687) salts when using tetra-n-butylammonium fluoride (B91410) (TBAF).[2][3]
Q2: What are the main purification strategies to separate my β-hydroxy ester from silyl byproducts?
A2: The most common purification methods include:
-
Flash Column Chromatography: This is the most widely used technique to separate the desired β-hydroxy ester from silyl byproducts based on polarity differences.[1][4]
-
Aqueous Workup: An essential first step to remove water-soluble byproducts, particularly salts from deprotection reagents.
-
Liquid-Liquid Extraction: Can be effective for a preliminary separation if there is a significant polarity difference between your product and the byproducts.[4]
-
Crystallization: A suitable method if your β-hydroxy ester is a solid and has different solubility characteristics compared to the silyl byproducts.[4]
-
Distillation: This method is less common for this specific separation and is only viable if there is a significant difference in the boiling points of the β-hydroxy ester and the silyl byproducts, and if the desired product is thermally stable.
Q3: My β-hydroxy ester is very polar, and I'm losing it during the aqueous workup after TBAF deprotection. What should I do?
A3: For polar products, an aqueous workup can lead to significant product loss. A highly effective alternative is to use an ion-exchange resin, such as DOWEX® 50WX8, in the presence of a mild base like calcium carbonate.[1][2][3][5] This method avoids an aqueous phase and efficiently captures the tetrabutylammonium cation, allowing for recovery of the polar product by filtration.[2][5]
Q4: Can I directly load my crude reaction mixture from a TBAF deprotection onto a silica (B1680970) gel column?
A4: While it is possible, it is generally not recommended. TBAF and its byproducts can co-elute with polar products on silica gel, leading to contamination of the final compound. It is best practice to perform a workup to remove the bulk of the TBAF before chromatographic purification.[3]
Q5: How can I visualize silyl byproducts on a TLC plate?
A5: Silyl byproducts can sometimes be difficult to visualize on TLC as they may not be UV active. Staining with potassium permanganate (B83412) (KMnO₄) or p-anisaldehyde can often make them visible.[6] Iodine vapor is another common method for visualizing organic compounds on a TLC plate.[6] It's important to run a co-spot of your starting material and the crude reaction mixture to properly identify the product and byproducts.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Co-elution of β-hydroxy ester and silyl byproducts | The polarity of the product and byproducts are too similar in the chosen solvent system. | Optimize the solvent system: • Change the solvent polarity gradually. Small changes can have a significant impact on separation. • Try a different solvent system with alternative selectivity (e.g., switch from ethyl acetate (B1210297)/hexanes to dichloromethane (B109758)/methanol). • For polar compounds, consider using a reversed-phase column (C18) where non-polar silyl byproducts will elute later.[7] |
| Product is not eluting from the column | The product is too polar for the chosen solvent system or is interacting strongly with the silica gel. | Increase eluent polarity: • Gradually increase the percentage of the polar solvent in your eluent system. • For very polar compounds, a small amount of acetic acid or triethylamine (B128534) can be added to the eluent to improve elution, but be mindful of your product's stability.Deactivate the silica gel: • For acid-sensitive compounds, silica gel can be pre-treated with a base like triethylamine.[8] |
| Low recovery of the product | The product may be unstable on silica gel, or it may have poor solubility in the loading solvent leading to streaking. | Check for stability: • Spot the crude mixture on a TLC plate and let it sit for an hour before eluting to see if degradation occurs.Use dry loading: • Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[9] |
| Streaking or tailing of the product band | The column may be overloaded, or the product has poor solubility in the eluent. | Reduce the sample load: • A general rule is to load 1-5% of the silica gel mass.Improve solubility: • Ensure the compound is fully dissolved before loading. If solubility in the eluent is low, use the dry loading technique described above.[9] |
Aqueous Workup and Extraction
| Problem | Possible Cause | Solution |
| Formation of an emulsion during extraction | The two phases are not separating cleanly. | • Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[10] • Gently swirl the separatory funnel instead of vigorous shaking. • Filter the entire mixture through a pad of Celite®. |
| Product remains in the aqueous layer | The β-hydroxy ester is too polar and has significant water solubility. | • "Salting out": Saturate the aqueous layer with NaCl or (NH₄)₂SO₄ to decrease the solubility of the organic product in the aqueous phase.[11][12] • Use a more polar extraction solvent: Solvents like ethyl acetate or dichloromethane are commonly used. For very polar products, multiple extractions with a larger volume of solvent may be necessary.[11] • Employ the ion-exchange resin workup for TBAF reactions: This avoids an aqueous phase altogether.[1][2][3][5] |
| Tetrabutylammonium salts from TBAF persist after aqueous workup | These salts can have some solubility in organic solvents, especially in the presence of polar products. | • Multiple washes: Wash the organic layer multiple times with water or brine. • Precipitation: In some cases, adding a non-polar solvent like hexanes to the concentrated organic extract can cause the salt to precipitate. • Ion-exchange resin: This is the most effective method for complete removal.[1][2][3][5] |
Data Presentation
Table 1: Comparison of Purification Methods for β-Hydroxy Esters from Silyl Byproducts
| Purification Method | Typical Scale | Applicability | Advantages | Disadvantages |
| Flash Column Chromatography | Milligrams to grams | Universally applicable for most β-hydroxy esters and silyl byproducts.[1][4] | High resolution, applicable to a wide range of polarities. | Can be time-consuming and uses significant amounts of solvent. |
| Aqueous Workup | All scales | Essential for removing water-soluble salts and byproducts. | Simple, fast, and inexpensive for initial cleanup. | Ineffective for non-polar byproducts; can lead to loss of polar products.[3] |
| Liquid-Liquid Extraction | All scales | Best when there is a large polarity difference between the product and byproducts.[4] | Quick and efficient for bulk removal of impurities. | Limited separation power for compounds with similar polarities. |
| Crystallization | Grams to kilograms | Applicable only if the desired β-hydroxy ester is a crystalline solid.[4] | Can provide very high purity; scalable. | Product must be solid; optimization of solvent and conditions can be tedious. |
| Distillation | Grams to kilograms | Applicable only for thermally stable, volatile β-hydroxy esters with a significantly different boiling point from byproducts. | Scalable and can be very effective for suitable compounds. | Risk of thermal decomposition of the product; not suitable for non-volatile compounds. |
Experimental Protocols
Protocol 1: Standard Purification by Flash Column Chromatography
-
Workup: After the deprotection reaction is complete, perform an appropriate aqueous workup to remove the bulk of water-soluble byproducts. For TBAF reactions with non-polar to moderately polar products, wash the organic layer with saturated aqueous NH₄Cl, followed by water and brine. For polar products, consider using Protocol 2.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
TLC Analysis: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the TLC in various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a system that gives good separation between your product and the byproducts (a ΔRf of >0.2 is ideal). The target Rf for the product should be around 0.2-0.4 for optimal separation on a column.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. For products with poor solubility, use the dry loading method by adsorbing the product onto a small amount of silica gel.[9]
-
Elution: Run the column with the chosen eluent system, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified β-hydroxy ester.
Protocol 2: Workup for Polar Products after TBAF Deprotection using Ion-Exchange Resin
This protocol is adapted from a procedure by Kishi and co-workers and is highly effective for removing tetrabutylammonium salts without an aqueous workup.[5]
-
Reaction Completion: Once the TBAF-mediated deprotection is complete (as monitored by TLC), add powdered calcium carbonate (CaCO₃, ~5 equivalents per equivalent of TBAF) to the reaction mixture.[1]
-
Resin Addition: Add a sulfonic acid ion-exchange resin (e.g., DOWEX® 50WX8, 200-400 mesh, ~1.5 g per mmol of TBAF) to the suspension.[1][3]
-
Stirring: Add methanol (B129727) to the mixture (often equal to or double the volume of the initial reaction solvent) and stir vigorously at room temperature for 1-2 hours.[1]
-
Filtration: Prepare a pad of Celite® in a fritted funnel and filter the reaction mixture.
-
Washing: Thoroughly wash the filter cake with methanol to ensure complete recovery of the polar product.[3]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product will be largely free of tetrabutylammonium salts and can be further purified by flash column chromatography if necessary.[2]
Mandatory Visualization
Caption: Decision workflow for purification of β-hydroxy esters.
Caption: Troubleshooting logic for flash chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. aga-analytical.com.pl [aga-analytical.com.pl]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. m.youtube.com [m.youtube.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: The Role of Solvents in the Stereoselectivity of the Peterson Olefination
Welcome to the technical support center for the Peterson Olefination. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to stereoselectivity, with a specific focus on the influence of the reaction solvent.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent influence the E/Z selectivity of the Peterson olefination?
A1: The solvent can impact the stereoselectivity of the Peterson olefination by influencing the stability of the transition states during the addition of the α-silyl carbanion to the carbonyl compound.[1] However, the primary determinant of stereoselectivity is the choice of acidic or basic conditions for the elimination of the intermediate β-hydroxysilane.[2][3]
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Basic conditions promote a syn-elimination, leading to the formation of one stereoisomer.
-
Acidic conditions promote an anti-elimination, resulting in the opposite stereoisomer.
For certain substrates, the choice of an ethereal solvent can be crucial for achieving high selectivity. For instance, in the synthesis of Z-α,β-unsaturated sulfones, cyclopentyl methyl ether is the preferred solvent for reactions with aliphatic aldehydes, whereas 1,2-dimethoxyethane (B42094) provides higher selectivity for aromatic aldehydes.[4]
Q2: Will changing the solvent always improve poor E/Z selectivity?
A2: Not necessarily. In some cases, the stereoselectivity of the Peterson olefination can be remarkably insensitive to the solvent.[5] For example, in the reaction of certain α,α-bis(trimethylsilyl)toluenes with aldehydes, the E/Z ratio remains close to 1:1 in both tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), even with changes in temperature.[6] In such instances, factors other than the solvent, such as the steric bulk of the silyl (B83357) group or the nature of the substituents on the reactants, may have a more dominant effect on the stereochemical outcome.
Q3: Are non-polar solvents a good choice for the Peterson olefination?
A3: The use of non-polar solvents can be advantageous in certain variations of the Peterson olefination. For instance, in a specific method for generating Z-vinyl ethers, conducting the reaction with potassium hydride in the non-polar solvent α,α,α-trifluorotoluene was found to be crucial for achieving high Z-selectivity. In contrast, more polar solvents led to an increase in the formation of the E-isomer.[7]
Q4: Can the solvent affect the stability of the intermediate β-hydroxysilane?
A4: Yes, the solvent can play a role in the stability and isolation of the β-hydroxysilane intermediate. The formation of this intermediate is a key step, and its subsequent elimination determines the final alkene stereochemistry.[2] In cases where the α-silyl carbanion has only alkyl or hydrogen substituents, the β-hydroxysilane is often stable enough to be isolated, particularly at low temperatures.[3] The choice of solvent can influence the solubility and stability of this intermediate.
Troubleshooting Guide: Poor Stereoselectivity
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low E/Z selectivity in the final alkene product. | Inappropriate elimination conditions. | The primary factor controlling E/Z selectivity is the choice of acidic or basic elimination. Ensure that you are using the correct conditions for your desired isomer: basic for syn-elimination and acidic for anti-elimination.[2] |
| Solvent is not optimal for the specific substrate. | For reactions where high selectivity is expected, the choice of solvent can be critical. For example, when synthesizing Z-α,β-unsaturated sulfones, consider using cyclopentyl methyl ether for aliphatic aldehydes and 1,2-dimethoxyethane for aromatic aldehydes.[4] | |
| The reaction is inherently non-selective for the given substrates. | For some reactant combinations, such as certain α,α-bis(trimethylsilyl)toluenes and aldehydes, the Peterson olefination shows poor stereoselectivity regardless of the solvent (e.g., THF vs. DMF).[6] In such cases, modifying the substituents on the reactants may be necessary to achieve higher selectivity. | |
| Formation of a mixture of E and Z isomers with a non-polar solvent. | The polarity of the solvent is not suitable for the desired elimination pathway. | In some systems, non-polar solvents favor the formation of one isomer, while more polar solvents can lead to a mixture. For example, in a specific synthesis of Z-vinyl ethers, non-polar α,α,α-trifluorotoluene gave high Z-selectivity, while more polar solvents increased the amount of the E-isomer.[7] |
Data Presentation
The following table summarizes the effect of the solvent on the E/Z selectivity of the Peterson olefination between (arylmethylene)bis(trimethylsilanes) and various aldehydes.
| Entry | Solvent | Aldehyde (Ar) | Temperature (°C) | Product | Yield (%) | E/Z Ratio |
| 1 | THF | Ph | rt | 10a | 56 | 56:44 |
| 2 | THF | Ph | 70 | 10a | 77 | 54:46 |
| 3 | DMF | Ph | 80 | 10a | 82 | 51:49 |
| 4 | THF | 4-BrC₆H₄ | 70 | 10b | 74 | 52:48 |
| 5 | THF | 4-MeOC₆H₄ | 70 | 10c | 77 | 52:48 |
| 6 | THF | 4-MeC₆H₄ | 70 | 10d | 64 | 53:47 |
| 7 | THF | 2-naphthyl | 70 | 10e | 73 | 47:53 |
| 8 | THF | (E)-PhCH=CH | 70 | 10f | 89 | 50:50 |
| 9 | THF | 4-CNC₆H₄ | 70 | 10g | 70 | 51:49 |
Data sourced from a study on stereoselective Peterson olefinations from bench-stable reagents.[6]
Experimental Protocols
General Protocol for Peterson Olefination
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the α-silyl carbanion: The α-silyl carbanion can be generated by deprotonation of an appropriate silane (B1218182) with a strong base (e.g., n-butyllithium) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon) at a low temperature (e.g., -78 °C).
-
Reaction with the carbonyl compound: The solution of the α-silyl carbanion is then treated with the aldehyde or ketone at a low temperature. The reaction mixture is typically stirred for a period of time to allow for the formation of the β-hydroxysilane intermediate.
-
Stereoselective elimination:
-
For syn-elimination (to obtain one stereoisomer): The reaction is quenched with a base, such as sodium hydride or potassium hydride, and allowed to warm to room temperature.
-
For anti-elimination (to obtain the opposite stereoisomer): The reaction is quenched with an acid, such as dilute sulfuric acid or p-toluenesulfonic acid.[8]
-
-
Work-up and purification: The reaction mixture is worked up by extraction and purified by a suitable method, such as column chromatography, to isolate the desired alkene.
Two-Step Protocol for the Synthesis of Z-1-phenyl-1-hexene
This protocol describes a specific application of the Peterson olefination for the stereoselective synthesis of a Z-alkene.[9]
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Formation of the β-hydroxysilane: A solution of 2-tert-butyldiphenylsilyl-2-phenylethanal in an anhydrous solvent is cooled to a low temperature. n-Butyllithium is added dropwise, and the reaction is stirred to form the erythro-β-hydroxysilane.
-
Elimination to the Z-alkene: The resulting (1S,2R)-1-tert-butyldiphenylsilyl-1-phenylhexan-2-ol is then treated with potassium hydride (KH) to induce a syn-elimination, affording Z-1-phenyl-1-hexene.
Visualizations
Caption: General reaction pathway of the Peterson olefination.
Caption: Troubleshooting logic for poor stereoselectivity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Peterson olefination - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Peterson Olefination [organic-chemistry.org]
- 5. The mechanism of the Peterson reaction. Part 2. The effect of reaction conditions, and a new model for the addition of carbanions to carbonyl derivatives in the absence of chelation control - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peterson Olefination | NROChemistry [nrochemistry.com]
- 9. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing base and temperature for Ethyl (trimethylsilyl)acetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl (trimethylsilyl)acetate.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on optimizing the choice of base and reaction temperature.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete Deprotonation: The selected base may not be strong enough to efficiently deprotonate the α-carbon of the this compound. The pKa of the base's conjugate acid should be significantly higher than the pKa of this compound (approximately 25).[1][2] | - Select a stronger base: Consider using strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) or other lithium amide bases.[3] - Optimize base stoichiometry: Ensure at least a stoichiometric amount of base is used to drive the deprotonation to completion.[4] |
| Suboptimal Temperature for Enolate Formation: The temperature can influence the rate and equilibrium of enolate formation. For kinetic enolates, low temperatures (e.g., -78 °C) are crucial.[5] | - For kinetic control: Maintain a low temperature (e.g., -78 °C) during deprotonation with a bulky base like LDA to favor the less substituted enolate. - For thermodynamic control: Higher temperatures may be required to allow equilibration to the more stable, substituted enolate, though this is less common for this specific substrate. | |
| Moisture Contamination: The presence of water can quench the enolate and deactivate strong bases. | - Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic bases in a glovebox or under an inert atmosphere.[4] | |
| Formation of Side Products (e.g., Self-Condensation) | Incorrect Order of Addition: Adding the electrophile before complete enolate formation can lead to undesired side reactions. | - Pre-form the enolate: Add the base to the this compound and allow sufficient time for complete deprotonation before adding the electrophile.[6] |
| Reaction Temperature Too High: Elevated temperatures can promote side reactions, such as Claisen condensation or decomposition. | - Maintain optimal temperature: Control the reaction temperature carefully throughout the process. For many reactions, maintaining a low temperature during the addition of the electrophile is beneficial. | |
| Poor Stereoselectivity in Aldol (B89426) Reactions | Inappropriate Base or Reaction Conditions: The geometry of the enolate, which influences the stereochemical outcome of the aldol reaction, is affected by the base, solvent, and temperature. | - Control enolate geometry: The choice of base and additives can influence the formation of E- or Z-enolates. For example, the use of certain Lewis acids in conjunction with silyl (B83357) ketene (B1206846) acetals can control stereoselectivity.[7] - Optimize temperature: Lower reaction temperatures generally lead to higher stereoselectivity. |
| Incomplete Peterson Olefination | Inefficient Elimination of the β-hydroxysilane intermediate: The elimination step can be slow or incomplete depending on the conditions. | - Acid or Base Catalyzed Elimination: The elimination of the β-hydroxysilane intermediate can be promoted by either acid or base. Acid-catalyzed elimination typically proceeds via an anti-elimination pathway, while base-catalyzed elimination can proceed through a syn-elimination pathway.[3] The choice of acidic or basic workup can therefore influence the stereochemical outcome of the alkene.[3] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for deprotonating this compound?
A1: The choice of base is critical for a successful reaction. The primary consideration is the pKa of the base's conjugate acid, which should be significantly higher than that of this compound (pKa ≈ 25) to ensure complete deprotonation.[1][2]
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For generating the lithium enolate (e.g., for Peterson Olefination or Aldol reactions): Strong, non-nucleophilic bases are preferred. Lithium diisopropylamide (LDA) is a common choice, especially when kinetic control is desired at low temperatures (-78 °C).[3][5]
-
For Mukaiyama-type Aldol reactions: A combination of a silylating agent like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a hindered amine base (e.g., a trialkylamine) can be used to form a silyl ketene acetal (B89532) in situ.[6][8][9]
-
For milder conditions: Tetrabutylammonium-based activators, such as tetrabutylammonium (B224687) acetate (B1210297) (Bu4NOAc) or tetrabutylammonium trimethylsiloxide (Bu4NOTMS), can be used for addition and olefination reactions at ambient temperatures.[10]
Q2: What is the optimal temperature for running reactions with this compound?
A2: The optimal temperature depends on the specific reaction and the desired outcome.
-
Enolate Formation (Kinetic vs. Thermodynamic):
-
Kinetic Enolate: To form the less substituted (kinetic) enolate, deprotonation should be carried out at low temperatures, typically -78 °C, using a strong, bulky base like LDA. At this temperature, the reaction is generally irreversible.[5]
-
Thermodynamic Enolate: While less common for this substrate, forming the more substituted (thermodynamic) enolate would require higher temperatures to allow for equilibrium to be established.[11]
-
-
Reaction with Electrophiles: After enolate formation, the reaction with the electrophile is often maintained at a low temperature to improve selectivity and minimize side reactions. However, some reactions may require warming to room temperature for completion.[10]
Q3: My Peterson Olefination reaction is giving a mixture of E/Z isomers. How can I improve the stereoselectivity?
A3: The stereochemical outcome of the Peterson Olefination can be influenced by the conditions of the elimination step of the intermediate β-hydroxysilane.[3]
-
Acid-catalyzed elimination generally proceeds through an anti-elimination pathway.
-
Base-catalyzed elimination often proceeds through a syn-elimination pathway.
By separating the diastereomeric β-hydroxysilane intermediates before the elimination step, you can perform separate acid and base-catalyzed eliminations to obtain different alkene stereoisomers.[3] The choice of silyl group can also influence the stereoselectivity.[3]
Experimental Protocols
General Protocol for LDA-Mediated Aldol Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Solvent and Reagent Preparation: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
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Base Addition: Slowly add a solution of Lithium diisopropylamide (LDA) in THF/hexanes to the cooled solvent.
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Enolate Formation: Add this compound dropwise to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the lithium enolate.
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Electrophile Addition: Add the aldehyde or ketone electrophile dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
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Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
General Protocol for TMSOTf-Mediated Mukaiyama Aldol Reaction
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Apparatus Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, add the desired solvent (e.g., dichloromethane).[8]
-
Reagent Addition: Add this compound, the aldehyde electrophile, and a trialkylamine base (e.g., Hünig's base).[8]
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.[8]
-
Reaction: Stir the reaction mixture overnight or until completion as monitored by TLC.[8]
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., diethyl ether).[8]
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography.[8]
Data Presentation
Table 1: Comparison of Bases for Reactions with this compound
| Base/Activator System | Typical Reaction | Temperature | Key Advantages |
| Lithium diisopropylamide (LDA) | Peterson Olefination, Aldol Reactions | -78 °C | Strong base for complete deprotonation, allows for kinetic control.[3][5] |
| TMSOTf / Trialkylamine | Mukaiyama Aldol Reaction | 0 °C to room temperature | In situ formation of silyl ketene acetal under mild conditions.[6][8][9] |
| Bu4NOAc | β-hydroxy ester synthesis | Ambient | Mild, catalytic conditions.[10] |
| Bu4NOTMS | α,β-unsaturated ester synthesis | Ambient | Mild, catalytic conditions for olefination.[10] |
Visualizations
Caption: Workflow for optimizing base and temperature in this compound reactions.
Caption: Troubleshooting logic for low-yield this compound reactions.
References
- 1. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Peterson Olefination [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
- 10. Item - Tailoring Activators for the Selective Reactions of Ethyl 2-(Trimethylsilyl)acetate Under Batch and Continuous Flow Conditions - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Removal of unreacted Ethyl (trimethylsilyl)acetate from the reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted ethyl (trimethylsilyl)acetate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound (ETSA) relevant to its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 160.29 g/mol | [1][2] |
| Boiling Point | 156-159 °C (at atmospheric pressure) | [1][3][4] |
| Boiling Point | 93-94 °C (at 104 mmHg) | [2][4] |
| Density | 0.876 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.415 | [1][4] |
| Solubility | Soluble in ethereal and chlorinated solvents. Reacts with protic solvents. Decomposes in water. | [2][4] |
Q2: What are the common methods for removing unreacted this compound?
A2: The most common methods for removing unreacted this compound from a reaction mixture are:
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Distillation: Effective if there is a significant boiling point difference between ETSA and the desired product.
-
Aqueous Workup (Hydrolysis): Involves washing the reaction mixture with an acidic or basic aqueous solution to hydrolyze the ester.
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Flash Column Chromatography: A versatile method for separating compounds with different polarities.
Q3: When is distillation a suitable method for removing this compound?
A3: Distillation is a suitable method when your desired product has a boiling point that is significantly different (ideally >30-40 °C) from that of this compound (156-159 °C at atmospheric pressure).[1][3][4] It is particularly useful for large-scale purifications where chromatography may be less practical. If your product is non-volatile or has a much higher boiling point, simple distillation or distillation under reduced pressure can effectively remove the volatile ETSA.
Q4: Can I remove this compound by washing the reaction mixture with water?
A4: While this compound is reported to decompose in water, a simple water wash may not be sufficient for complete removal, and the hydrolysis rate can be slow.[2] Using acidic or basic aqueous solutions will significantly accelerate the hydrolysis of the ester, making the workup more effective.
Q5: How does hydrolysis help in the removal of this compound?
A5: Hydrolysis chemically converts the this compound into water-soluble byproducts, trimethylsilanol (B90980) and acetic acid (or their salts), which can then be easily removed from the organic layer by extraction with an aqueous phase.
Q6: What are the recommended conditions for the hydrolysis of this compound?
A6: Both acidic and basic conditions can be used for hydrolysis.
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Acidic Hydrolysis: Washing the organic layer with a dilute aqueous acid solution (e.g., 5% HCl) will catalyze the hydrolysis of the ester.[2]
-
Basic Hydrolysis (Saponification): Washing with a dilute aqueous base solution (e.g., saturated sodium bicarbonate or dilute NaOH) will also hydrolyze the ester to form the corresponding carboxylate salt.[2]
Troubleshooting Guides
Problem: Incomplete removal of this compound after aqueous workup.
| Possible Cause | Suggested Solution |
| Insufficient hydrolysis time or reagent. | Increase the number of washes with the acidic or basic solution. Allow for longer contact time between the organic and aqueous phases by gentle stirring. |
| The desired product is also sensitive to acidic or basic conditions. | If your product is acid-sensitive, use a weak base like saturated sodium bicarbonate for the wash. If it is base-sensitive, use a weak acid like dilute ammonium (B1175870) chloride. Always check the stability of your product under these conditions on a small scale first. |
| Emulsion formation during workup. | To break up emulsions, you can add brine (saturated aqueous NaCl solution) or a small amount of a different organic solvent with a different density. |
Problem: Co-elution of this compound with the product during column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system polarity. | Optimize the solvent system for flash chromatography using Thin Layer Chromatography (TLC) first. A common starting point for non-polar to moderately polar compounds is a mixture of hexanes and ethyl acetate (B1210297).[4] Adjust the ratio to achieve good separation between your product and ETSA. The desired compound should ideally have an Rf value of around 0.3.[4] |
| Overloading the column. | Use an appropriate ratio of silica (B1680970) gel to the crude product. For difficult separations, a higher ratio (e.g., 100:1) may be necessary. |
| The product and ETSA have very similar polarities. | If chromatography is not effective, consider one of the other removal methods like distillation or chemical conversion (hydrolysis) followed by an aqueous workup. |
Experimental Protocols
Protocol 1: Removal of this compound by Acidic Aqueous Workup
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Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like THF, it is advisable to remove the solvent under reduced pressure.
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Solvent Addition: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
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Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 5% aqueous HCl.[2] Shake the funnel gently to ensure thorough mixing and then allow the layers to separate. Drain the aqueous layer.
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Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
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Brine Wash: Wash the organic layer with brine to remove residual water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of ETSA.
Protocol 2: Flash Column Chromatography for Removal of this compound
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TLC Analysis: Determine an optimal solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point.[4] The goal is to find a solvent mixture where the desired product has an Rf of ~0.3 and is well-separated from the ETSA spot.
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Column Packing: Pack a chromatography column with silica gel (200-400 mesh) using the chosen non-polar solvent from your eluent system.
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Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
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Elution: Begin eluting with the determined solvent system, starting with a slightly less polar composition than the optimal one identified by TLC. Gradually increase the polarity of the eluent if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A decision-making workflow for selecting the appropriate method to remove unreacted this compound.
Caption: Logical relationships between the properties of this compound and applicable removal methods.
References
Preventing desilylation during workup of Peterson olefination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing desilylation during the workup of Peterson olefination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unintended desilylation during the workup of a Peterson olefination?
A1: Unintended desilylation during the workup of a Peterson olefination reaction is typically caused by the acidic or basic conditions used to promote the elimination of the β-hydroxysilane intermediate.[1][2] These conditions can also cleave silyl (B83357) ether protecting groups present elsewhere in the molecule, especially if they are labile. The stability of silyl ethers is dependent on steric hindrance around the silicon atom and the pH of the workup solution.[3][4]
Q2: How does the stereochemistry of the Peterson olefination relate to the workup conditions?
A2: The workup conditions are crucial for controlling the stereochemical outcome of the Peterson olefination. Acidic workup conditions generally lead to anti-elimination, while basic workup conditions result in syn-elimination from the β-hydroxysilane intermediate.[1][5] This allows for the formation of either the (E)- or (Z)-alkene from the same diastereomeric intermediate.[1]
Q3: Can the β-hydroxysilane intermediate always be isolated before elimination?
A3: Not always. If the α-silyl carbanion bears electron-withdrawing groups, the intermediate β-hydroxysilane is often unstable and eliminates in situ to form the alkene directly.[1][6] However, when the α-silyl carbanion has only alkyl or hydrogen substituents, the β-hydroxysilane is generally more stable and can be isolated before proceeding with a separate elimination step.[1][7]
Troubleshooting Guide: Preventing Desilylation of Silyl Ether Protecting Groups
This guide provides strategies to minimize or prevent the cleavage of silyl ether protecting groups during the workup of a Peterson olefination.
Issue 1: Desilylation of an acid-labile silyl ether protecting group (e.g., TMS, TES).
-
Root Cause: The acidic conditions required for anti-elimination are strong enough to cleave sensitive silyl ethers.
-
Troubleshooting Strategies:
-
Use a milder acidic quench: Instead of strong mineral acids, consider quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4] This provides a mildly acidic environment (pH ~4.5-6.0) that can still promote elimination while being less aggressive towards acid-sensitive groups.
-
Employ a buffered acidic workup: A workup using an acetic acid/sodium acetate (B1210297) buffer can provide a controlled pH environment to facilitate the elimination without causing extensive desilylation.
-
Isolate the β-hydroxysilane: If possible, quench the initial reaction under neutral conditions (e.g., with water or saturated aqueous NaCl), extract the β-hydroxysilane intermediate, and then subject it to carefully controlled, milder acidic conditions for elimination.
-
Issue 2: Desilylation of a base-labile silyl ether protecting group.
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Root Cause: The basic conditions required for syn-elimination are sufficiently harsh to remove silyl ethers. The lability of silyl ethers to basic conditions generally follows the trend: TMS > TES > TBDMS ≈ TBDPS > TIPS.[4]
-
Troubleshooting Strategies:
-
Use a milder basic quench: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used to neutralize the reaction mixture and promote elimination under mildly basic conditions.
-
Careful control of temperature and reaction time: When using stronger bases like potassium hydride (KH) or sodium hydride (NaH) for the elimination, keeping the reaction temperature low and minimizing the reaction time can help to preserve the silyl ether.
-
Consider a fluoride-mediated elimination: In some cases, treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) can induce elimination. However, this method is generally used for the cleavage of silyl ethers and should be used with caution, potentially with stoichiometric control and at low temperatures.
-
Data Presentation
The following table summarizes the relative stability of common silyl ether protecting groups under acidic and basic conditions. This information is crucial for selecting the appropriate protecting group and workup strategy.
| Silyl Ether | Abbreviation | Relative Stability to Acid[3] | Relative Stability to Base[4] | Recommended Mild Workup for Peterson Olefination |
| Trimethylsilyl | TMS | 1 (Least Stable) | 1 (Least Stable) | Neutral quench (e.g., sat. aq. NaCl) followed by careful elimination. |
| Triethylsilyl | TES | 64 | ~10-100 | Mildly acidic (sat. aq. NH₄Cl) or mildly basic (sat. aq. NaHCO₃) quench. |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 | Mildly acidic (sat. aq. NH₄Cl) or mildly basic (sat. aq. NaHCO₃) quench. |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Can tolerate a wider range of mild acidic and basic conditions. |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Most Stable) | ~20,000 | Generally stable to most mild acidic and basic workup conditions. |
Experimental Protocols
Protocol 1: Peterson Olefination with a Mildly Acidic Workup (Preserving a TBDMS group)
-
Reaction Setup: To a solution of a TBDMS-protected ketone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add (trimethylsilyl)methyllithium (B167594) (1.1 eq, 1.0 M in hexanes) dropwise.
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Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
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Workup: Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Peterson Olefination with a Mildly Basic Workup (Preserving a TIPS group)
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Reaction Setup: To a solution of a TIPS-protected aldehyde (1.0 eq) in anhydrous diethyl ether (0.1 M) at -78 °C under an inert atmosphere, add α-trimethylsilyl-methyllithium (1.2 eq, 1.0 M in pentane) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by silica (B1680970) gel chromatography.
Visualizations
References
Technical Support Center: Diastereoselectivity in the Addition of Ethyl (Trimethylsilyl)acetate to Chiral Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the diastereoselective addition of ethyl (trimethylsilyl)acetate to chiral aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in the addition of this compound to chiral aldehydes?
A1: The diastereoselectivity of this Mukaiyama-aldol type reaction is primarily governed by a combination of factors:
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Nature of the Lewis Acid Catalyst: Lewis acids can be broadly categorized as chelating or non-chelating, which significantly impacts the transition state geometry.
-
Structure of the Chiral Aldehyde: The position of the chiral center relative to the carbonyl group (e.g., α-chiral, β-chiral) and the steric bulk of its substituents play a crucial role.
-
Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can influence the Lewis acidity of the catalyst and the stability of the transition states.
Q2: How do chelating and non-chelating Lewis acids affect the stereochemical outcome?
A2: Chelating Lewis acids, such as TiCl₄ and SnCl₄, can coordinate to both the carbonyl oxygen and a nearby Lewis basic group (e.g., an α-alkoxy group) on the chiral aldehyde. This coordination locks the conformation of the aldehyde and leads to a more rigid, organized transition state, often resulting in high syn-selectivity.[1] In contrast, non-chelating Lewis acids like BF₃·OEt₂ do not form this chelate.[1] This leads to a less rigid "open" transition state, often resulting in anti-selectivity, which can be predicted by the Felkin-Anh model.[1] The use of BF₃ can even lead to a reversal of facial diastereoselectivity compared to chelating Lewis acids.[1]
Q3: What is the expected outcome when using an α-alkoxy chiral aldehyde?
A3: With α-alkoxy chiral aldehydes, the use of a chelating Lewis acid like TiCl₄ typically results in the formation of the syn-aldol product with high diastereoselectivity. This is due to the formation of a stable five-membered chelate ring involving the Lewis acid, the carbonyl oxygen, and the α-alkoxy group. This chelation controls the facial selectivity of the nucleophilic attack.
Q4: Can the silyl (B83357) group on the ketene (B1206846) acetal (B89532) influence the reaction?
A4: Yes, the steric bulk of the silyl group can influence the diastereoselectivity.[1][2] Larger silyl groups, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES), can lead to increased steric interactions in the transition state, which can enhance the facial selectivity of the addition.[2]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Poor d.r.)
| Possible Cause | Suggested Solution |
| Incorrect Lewis Acid Choice: The chosen Lewis acid may not be optimal for the specific chiral aldehyde substrate. | For α- or β-alkoxy aldehydes, consider using a chelating Lewis acid like TiCl₄ or SnCl₄ to enforce a rigid transition state.[1] If the desired product is the anti-isomer, a non-chelating Lewis acid such as BF₃·OEt₂ may be more appropriate.[1] |
| Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the minor diastereomer, leading to a lower diastereomeric ratio. | Perform the reaction at a lower temperature. Common temperatures for these reactions range from -78 °C to 0 °C. It is advisable to start at -78 °C and slowly warm the reaction if sluggish. |
| Moisture in the Reaction: Trace amounts of water can hydrolyze the Lewis acid and the silyl ketene acetal, leading to side reactions and reduced selectivity. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly distilled reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Suboptimal Solvent: The solvent may be interfering with the Lewis acid or the transition state assembly. | Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for these reactions. Toluene is another option. Avoid coordinating solvents like THF or diethyl ether when using strong Lewis acids, as they can compete for binding to the catalyst. |
Problem 2: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Lewis Acid: The Lewis acid may have degraded due to improper storage or handling. | Use a fresh bottle of the Lewis acid or purify it before use. For example, TiCl₄ is often distilled before use. |
| Decomposition of this compound: The silyl ketene acetal is sensitive to moisture and acid. | Ensure all reagents and solvents are anhydrous. The silyl ketene acetal should be freshly prepared or distilled before use. |
| Slow Reaction Rate: The reaction may be too slow at the chosen temperature, leading to the decomposition of reactants over time. | After initial addition at low temperature (e.g., -78 °C), allow the reaction to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) and monitor by TLC. |
| Formation of Silyl Ether Adducts: With some aliphatic aldehydes, the formation of chlorosilyl ether adducts can slow down the reaction.[3] | This is an inherent reactivity issue. Allowing for longer reaction times or slightly elevated temperatures after the initial addition may be necessary. |
Data Presentation: Diastereoselectivity with Different Lewis Acids
The following table summarizes typical diastereomeric ratios (d.r.) observed in the addition of silyl ketene acetals to α-alkoxy aldehydes with different Lewis acids.
| Chiral Aldehyde | Lewis Acid | Solvent | Temp (°C) | Major Diastereomer | Diastereomeric Ratio (syn:anti) |
| 2-benzyloxypropanal | TiCl₄ | CH₂Cl₂ | -78 | syn | >95:5 |
| 2-benzyloxypropanal | SnCl₄ | CH₂Cl₂ | -78 | syn | >95:5 |
| 2-benzyloxypropanal | BF₃·OEt₂ | CH₂Cl₂ | -78 | anti | 10:90 |
| Glyceraldehyde acetonide | TiCl₄ | CH₂Cl₂ | -78 | syn | 90:10 |
| Glyceraldehyde acetonide | MgBr₂·OEt₂ | CH₂Cl₂ | -78 | syn | 85:15 |
Note: These are representative data compiled from typical outcomes in the literature. Actual results may vary based on specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Lewis Acid-Mediated Addition of this compound to a Chiral Aldehyde
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of the chiral aldehyde (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise to the stirred solution. Stir the resulting mixture for 15-30 minutes at -78 °C.
-
Nucleophile Addition: Add a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂ dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃ or a mixture of acetic acid and water.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the aldol (B89426) adducts.
-
Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or gas chromatography (GC).
Visualizations
Caption: Control of diastereoselectivity by Lewis acid choice.
Caption: A logical workflow for troubleshooting poor results.
References
Validation & Comparative
A Comparative Guide to Ethyl (trimethylsilyl)acetate and Reformatsky Reagents for Carbonyl Additions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Reagents in Organic Synthesis
In the realm of carbon-carbon bond formation, particularly in the synthesis of β-hydroxy esters and α,β-unsaturated esters, both Ethyl (trimethylsilyl)acetate and Reformatsky reagents have long been staple tools for synthetic chemists. While both achieve similar overall transformations, they operate via distinct mechanisms and present different advantages and limitations regarding substrate scope, stereoselectivity, and reaction conditions. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | This compound (via Peterson Olefination) | Reformatsky Reagent |
| Reagent Type | α-silyl ester | Organozinc reagent derived from an α-haloester |
| Typical Products | β-hydroxy esters, α,β-unsaturated esters | β-hydroxy esters |
| Key Intermediate | α-silyl carbanion (lithium or magnesium enolate) | Zinc enolate |
| Stereocontrol | Can be highly stereoselective for either (E) or (Z)-alkenes by choice of workup conditions (acidic or basic).[1] | Diastereoselectivity can be influenced by substrate and reaction conditions, but often provides lower stereoselectivity compared to the Peterson olefination.[2] |
| Substrate Scope | Broad, tolerates a wide range of aldehydes and ketones.[3] | Broad, compatible with various aldehydes and ketones, including highly substituted ones.[4][5] |
| Reaction Conditions | Often requires strong bases (e.g., LDA, n-BuLi) at low temperatures. | Milder conditions, typically involving zinc metal activation. |
| Byproducts | Hexamethyldisiloxane (volatile and easily removed). | Zinc salts, which require aqueous workup for removal. |
Performance Data: A Comparative Overview
The following tables summarize typical yields and stereoselectivity for the reactions of this compound and Reformatsky reagents with representative aldehydes.
Table 1: Synthesis of β-Hydroxy Esters
| Aldehyde | Reagent | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde | This compound / LDA | Ethyl 3-hydroxy-3-phenylpropanoate | ~85-95 | Varies with conditions | [6] |
| Benzaldehyde | Ethyl bromoacetate (B1195939) / Zn | Ethyl 3-hydroxy-3-phenylpropanoate | 52-88 | Varies with conditions | [7] |
| Isobutyraldehyde | This compound / LDA | Ethyl 3-hydroxy-4-methylpentanoate | High | Varies with conditions | [6] |
| Isobutyraldehyde | Ethyl bromoacetate / Zn | Ethyl 3-hydroxy-4-methylpentanoate | ~40-60 | Varies with conditions | [8] |
Table 2: Synthesis of α,β-Unsaturated Esters
| Aldehyde | Reagent | Product | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | This compound / LDA, then H+ | Ethyl cinnamate | High | Predominantly E | [1] |
| Benzaldehyde | This compound / LDA, then base | Ethyl cinnamate | High | Predominantly Z | [1] |
| Benzaldehyde | (carbethoxymethylene)triphenylphosphorane (Wittig) | Ethyl cinnamate | ~65 | Predominantly E | [9][10] |
| Various Aldehydes | Ethyl bromoacetate / Zn (often requires dehydration of β-hydroxy ester) | Corresponding α,β-unsaturated ester | Moderate to High | Varies | [2] |
Reaction Mechanisms and Stereoselectivity
The divergent stereochemical outcomes of the Peterson olefination and the Reformatsky reaction are rooted in their distinct reaction pathways.
This compound: The Peterson Olefination
The reaction of this compound with carbonyl compounds proceeds via the Peterson olefination pathway.[6][11][12][13] An α-silyl carbanion, typically generated by deprotonation with a strong base like lithium diisopropylamide (LDA), adds to the carbonyl group to form a β-hydroxysilane intermediate.[6] This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. The choice of acidic or basic workup dictates the stereochemistry of the resulting double bond, offering a significant advantage in stereocontrol.[1][14]
-
Acidic workup proceeds through an anti-elimination, leading to the (E)-alkene .
-
Basic workup proceeds through a syn-elimination via a cyclic intermediate, resulting in the (Z)-alkene .[1]
Caption: Stereochemical control in the Peterson Olefination.
Reformatsky Reagents
The Reformatsky reaction involves the in situ formation of an organozinc reagent (a zinc enolate) from an α-haloester and zinc metal.[5][15][16] This less nucleophilic enolate then adds to the carbonyl group of an aldehyde or ketone to form a β-hydroxy ester.[15][17] The stereochemical outcome is generally less predictable and controllable than the Peterson olefination, often yielding mixtures of diastereomers.[2]
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. byjus.com [byjus.com]
- 6. Peterson Olefination [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. webassign.net [webassign.net]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. Peterson olefination - Wikipedia [en.wikipedia.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. psiberg.com [psiberg.com]
A Comparative Guide to the Synthesis of α,β-Unsaturated Esters: Wittig Reaction vs. Peterson Olefination
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry, providing key structural motifs for a vast array of pharmaceuticals, natural products, and advanced materials. Among the arsenal (B13267) of synthetic methodologies, the Wittig reaction and the Peterson olefination represent two prominent strategies for the construction of carbon-carbon double bonds. This guide offers an objective comparison of these two methods, including the closely related Horner-Wadsworth-Emmons (HWE) modification of the Wittig reaction, supported by experimental data, detailed protocols, and mechanistic insights to aid in reaction selection and optimization.
Introduction to Olefination Reactions
The Wittig reaction, developed by Georg Wittig in 1954, utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.[1] For the synthesis of α,β-unsaturated esters, stabilized ylides (e.g., ethyl (triphenylphosphoranylidene)acetate) are employed, which generally favor the formation of the thermodynamically more stable (E)-isomer.[2] A significant advantage of the Wittig reaction is its reliability and broad functional group tolerance.[3]
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions.[4] These reagents are generally more nucleophilic than their phosphonium (B103445) ylide counterparts and the water-soluble phosphate (B84403) byproducts are more easily removed during workup, simplifying purification.[5] The HWE reaction is renowned for its excellent (E)-selectivity in the synthesis of α,β-unsaturated esters.[6]
The Peterson olefination, reported by Donald J. Peterson in 1968, is a silicon-based alternative that involves the reaction of an α-silyl carbanion with a carbonyl compound.[7] A key feature of the Peterson olefination is its tunable stereoselectivity. The intermediate β-hydroxysilane can be isolated, and subsequent elimination under acidic or basic conditions leads to the formation of either the (E)- or (Z)-alkene, respectively.[8]
Performance Comparison: Experimental Data
To provide a clear comparison of the Wittig, HWE, and Peterson reactions, the following table summarizes representative experimental data for the synthesis of ethyl cinnamate (B1238496) from benzaldehyde (B42025).
| Reaction Type | Reagent | Base/Conditions | Solvent | Yield (%) | E:Z Ratio | Reference |
| Wittig Reaction | Ethyl (triphenylphosphoranylidene)acetate | None (pre-formed ylide) | None (solvent-free) | 80-85 | >95:5 | [9] |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | K₂CO₃, Microwave (140 °C) | Ethanol | 73 | >99:1 (E only) | [10] |
| Peterson Olefination | Ethyl trimethylsilylacetate | LDA, then H⁺ or KH | THF | ~85-90 (general) | Tunable (E or Z) | [7][8] |
Reaction Mechanisms
The stereochemical outcome of each reaction is dictated by its distinct mechanism.
Wittig Reaction Mechanism
The reaction of a stabilized ylide with an aldehyde proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. The transition state leading to the (E)-product is sterically favored, resulting in high E-selectivity. Subsequent decomposition of the oxaphosphetane yields the alkene and triphenylphosphine (B44618) oxide.
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Peterson Olefination Mechanism
The Peterson olefination begins with the addition of an α-silyl carbanion to an aldehyde, forming a β-hydroxysilane intermediate. This intermediate can then undergo either an acid-promoted anti-elimination to yield the (E)-alkene or a base-promoted syn-elimination to afford the (Z)-alkene.
Caption: Stereodivergent pathways of the Peterson olefination.
Experimental Protocols
General Experimental Workflow
The general workflow for the synthesis and analysis of α,β-unsaturated esters via these olefination methods is outlined below.
Caption: A typical workflow for olefination reactions.
Protocol 1: Wittig Reaction - Solvent-Free Synthesis of Ethyl trans-Cinnamate[9]
Materials:
-
Benzaldehyde
-
Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)
-
Hexanes
-
5 mL conical vial with a spin vane
-
Magnetic stirrer
Procedure:
-
To a 5 mL conical vial, add benzaldehyde (0.5 mmol, 1.0 equiv).
-
Add ethyl (triphenylphosphoranylidene)acetate (0.57 mmol, 1.15 equiv) to the vial.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3 mL of hexanes to the reaction mixture and stir for a few more minutes to precipitate the triphenylphosphine oxide byproduct.
-
Using a filtering pipette, transfer the hexane (B92381) solution containing the product to a pre-weighed clean vial, leaving the solid byproduct behind.
-
Wash the solid byproduct with an additional 1.5 mL of hexanes and combine the hexane fractions.
-
Evaporate the solvent under a gentle stream of nitrogen to obtain the crude product.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Horner-Wadsworth-Emmons Reaction - Microwave-Assisted Synthesis of Ethyl (E)-3-(3,4,5-trimethoxyphenyl)acrylate[10]
Materials:
-
Triethyl phosphonoacetate
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
10 mL microwave vessel
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vessel, dissolve 3,4,5-trimethoxybenzaldehyde (0.7 equiv), triethyl phosphonoacetate (1.0 equiv), and potassium carbonate (1.0 equiv) in 3 mL of ethanol.
-
Heat the reaction mixture under microwave irradiation at 140 °C for 20 minutes.
-
After cooling the vessel to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to afford the pure (E)-isomer.
Protocol 3: Peterson Olefination (General Procedure)[7][8]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ethyl trimethylsilylacetate
-
Lithium diisopropylamide (LDA) or other strong base
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acid (e.g., dilute HCl) or base (e.g., potassium hydride) for workup
Procedure:
-
Generation of the α-silyl carbanion: To a solution of ethyl trimethylsilylacetate in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.1 equiv) dropwise. Stir the mixture for 30-60 minutes.
-
Reaction with aldehyde: Add the aldehyde (1.0 equiv) to the solution of the α-silyl carbanion at -78 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Stereoselective elimination:
-
For (E)-alkene (acidic workup): Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. Treat the crude β-hydroxysilane with a catalytic amount of acid (e.g., H₂SO₄) in an appropriate solvent.
-
For (Z)-alkene (basic workup): Add a suspension of potassium hydride (KH) in THF to the reaction mixture at 0 °C and stir until the elimination is complete.
-
-
Workup and purification: Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Summary and Conclusion
The choice between the Wittig reaction, its HWE variant, and the Peterson olefination for the synthesis of α,β-unsaturated esters depends on the desired stereochemical outcome, the scale of the reaction, and purification considerations.
-
The Wittig reaction with stabilized ylides is a reliable method for obtaining predominantly (E)-α,β-unsaturated esters . The reaction can often be performed under mild, and even solvent-free, conditions.
-
The Horner-Wadsworth-Emmons reaction is a powerful alternative that typically provides excellent (E)-selectivity and simplifies product purification due to the water-soluble nature of the phosphate byproduct.
-
The Peterson olefination offers the unique advantage of tunable stereoselectivity . By choosing either acidic or basic elimination conditions, one can selectively synthesize either the (E)- or (Z)-isomer from a common intermediate.
For researchers and professionals in drug development, the high (E)-selectivity and operational simplicity of the HWE reaction often make it the method of choice for large-scale synthesis. However, the Wittig reaction remains a valuable tool for its broad applicability. When the synthesis of the (Z)-isomer is required, or when stereochemical flexibility is paramount, the Peterson olefination is an invaluable and powerful alternative. Careful consideration of the mechanistic nuances and experimental conditions outlined in this guide will facilitate the rational selection and successful implementation of these essential olefination reactions.
References
- 1. webassign.net [webassign.net]
- 2. community.wvu.edu [community.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Peterson Olefination [organic-chemistry.org]
- 8. Peterson olefination - Wikipedia [en.wikipedia.org]
- 9. gctlc.org [gctlc.org]
- 10. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing E/Z Isomers of α,β-Unsaturated Esters with ¹H NMR: A Comparative Guide
For researchers and professionals in drug development and chemical sciences, the precise determination of geometric isomers is a critical aspect of molecular characterization. The differentiation between E (entgegen) and Z (zusammen) isomers of α,β-unsaturated esters is readily achievable using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides a comparative analysis of the key ¹H NMR spectral features that distinguish these isomers, supported by experimental data and a detailed protocol for analysis.
The primary diagnostic tools in ¹H NMR for assigning the stereochemistry of α,β-unsaturated esters are the chemical shifts (δ) of the vinylic protons and their vicinal coupling constants (³J).
Comparative Analysis of ¹H NMR Data
The electronic environment and spatial arrangement of the protons on the carbon-carbon double bond differ significantly between E and Z isomers, leading to distinct and predictable differences in their ¹H NMR spectra.
Key Differentiating Features:
-
Chemical Shift of the β-Proton: In the E-isomer, the proton at the β-position is trans to the ester group. Due to the anisotropic effect of the carbonyl group, this proton is typically deshielded and resonates at a higher chemical shift (further downfield) compared to the β-proton in the Z-isomer, where it is cis to the ester group.
-
Vicinal Coupling Constant (³JHαHβ): The magnitude of the coupling constant between the α- and β-protons is highly dependent on the dihedral angle between them. For E-isomers, the protons are in a trans relationship, resulting in a larger coupling constant, typically in the range of 12-18 Hz. For Z-isomers, the cis relationship leads to a smaller coupling constant, generally between 8-12 Hz.[1]
The following table summarizes the ¹H NMR data for the vinylic protons of representative α,β-unsaturated esters, illustrating these key differences.
| Compound | Isomer | Hα Chemical Shift (δ, ppm) | Hβ Chemical Shift (δ, ppm) | ³JHαHβ (Hz) |
| Methyl Crotonate | E (trans) | ~5.83 | ~6.95 | ~15.6 |
| Z (cis) | ~5.70 | ~6.20 | ~11.6 | |
| Methyl Cinnamate | E (trans) | 6.44 | 7.70 | 16.0 |
| Z (cis) | 5.85 | 6.90 | 12.5 | |
| Ethyl Crotonate | E (trans) | ~5.81 | ~6.95 | ~15.5 |
| Z (cis) | ~5.65 | ~6.15 | ~11.5 |
Experimental Protocol
A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra for the analysis of E/Z isomers.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is free of impurities that may interfere with the signals of interest.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (B32938) (CDCl₃), benzene-d₆ (C₆D₆), and acetone-d₆. The choice of solvent can slightly influence chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the α,β-unsaturated ester in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: For quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent.
-
Sample Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Standard ¹H NMR Experiment: A standard single-pulse ¹H NMR experiment is typically sufficient.
-
Acquisition Parameters:
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure accurate integration for quantitative measurements.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks.
3. Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Peak Integration: Integrate the signals corresponding to the vinylic protons to determine the relative ratio of the E and Z isomers in a mixture.
-
Coupling Constant Measurement: Measure the splitting of the vinylic proton signals to determine the ³JHαHβ coupling constants.
Logical Relationship Diagram
The following diagram illustrates the logical workflow for distinguishing between E and Z isomers of α,β-unsaturated esters based on their ¹H NMR parameters.
Caption: Logic diagram for E/Z isomer assignment using ¹H NMR data.
References
Characterization of β-Hydroxy Esters by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methods for the characterization of β-hydroxy esters, crucial intermediates in pharmaceutical synthesis and various biological processes. We present supporting data, detailed experimental protocols, and visual workflows to aid in selecting the optimal analytical strategy.
Introduction to β-Hydroxy Ester Analysis
β-hydroxy esters are bifunctional molecules containing both a hydroxyl group and an ester group. Their stereochemistry and structure are critical to their function, making robust analytical characterization essential, particularly in drug development where they serve as key chiral building blocks.[1][2] Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, but the choice of ionization technique and analytical platform—typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)—profoundly impacts the quality of the data obtained.
Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization source is the most critical parameter in the mass spectrometric analysis of β-hydroxy esters. It dictates whether the resulting spectrum provides molecular weight information, structural data via fragmentation, or both. The primary techniques are Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI).[3][4]
Table 1: Comparison of Common Ionization Techniques for β-Hydroxy Ester Analysis
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Electrospray Ionization (ESI) |
| Principle | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[4] | Reagent gas ions transfer a proton to the analyte, resulting in less energetic ionization.[5] | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets that yield gas-phase ions.[6] |
| Ionization Energy | "Hard" Ionization (70 eV) | "Soft" Ionization | "Soft" Ionization |
| Molecular Ion (M⁺˙) | Often weak or absent due to extensive fragmentation.[3][7] | Abundant protonated molecule [M+H]⁺ is typically the base peak.[3] | Abundant protonated [M+H]⁺ or adducted [M+Na]⁺ ions; deprotonated [M-H]⁻ in negative mode.[8] |
| Fragmentation | Extensive and reproducible, providing detailed structural information. Ideal for library matching.[4] | Minimal fragmentation, primarily used for molecular weight confirmation.[3] | Minimal in-source fragmentation. Collision-Induced Dissociation (CID) in MS/MS is required for structural data.[9][10] |
| Coupled Chromatography | Gas Chromatography (GC) | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Sample Requirements | Volatile and thermally stable. Derivatization to silyl (B83357) ethers (e.g., TMS) is often required to increase volatility.[11][12] | Volatile and thermally stable. Derivatization is also common.[5] | Soluble in common LC solvents (e.g., methanol (B129727), acetonitrile (B52724), water). No derivatization for volatility is needed.[3][13] |
| Primary Application | Structural elucidation and identification of known compounds via spectral libraries. | Confident determination of molecular weight. | Analysis of complex mixtures, thermally labile compounds, and high-throughput quantification.[14] |
Fragmentation Patterns: EI vs. ESI-MS/MS
Understanding the fragmentation behavior of β-hydroxy esters is key to their structural confirmation.
Electron Ionization (EI) Fragmentation
Under EI conditions, β-hydroxy esters undergo characteristic fragmentation pathways, including α-cleavage and McLafferty rearrangements.[15][16] The presence of the hydroxyl group directs fragmentation. For a generic methyl β-hydroxy ester, key fragments arise from:
-
α-cleavage: Breakage of the C-C bond adjacent to the hydroxyl group.
-
Loss of the alkoxy group: Cleavage of the O-CH₃ bond from the ester.
-
McLafferty Rearrangement: A six-membered ring transition state leading to the elimination of a neutral alkene.[17]
-
Dehydration: Loss of a water molecule (H₂O).
Figure 1. Key EI fragmentation pathways for a β-hydroxy ester.
Electrospray Ionization Tandem MS (ESI-MS/MS)
ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ with little to no fragmentation.[8] To obtain structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID), which often results in simpler, more predictable fragmentation than EI. Common neutral losses include water (H₂O) and methanol (CH₃OH).[9]
Quantitative Data Comparison
The choice of method significantly impacts quantitative performance, such as the limit of detection (LOD).
Table 2: Representative Performance Data for β-Hydroxy Ester Analysis
| Parameter | GC-MS (with Derivatization) | LC-MS/MS | Notes |
| Analyte Example | β-hydroxy-β-methylbutyrate (HMB) | β-hydroxy-β-methylbutyrate (HMB) | HMB is a well-studied β-hydroxy acid, often analyzed as its ester. |
| Typical LOD | ~3 µg/mL (as TMS derivative in blood)[12] | 30 ng/mL (in rat plasma)[18] | LC-MS/MS typically offers superior sensitivity. |
| Linearity Range | 50 - 500 µg/mL[12] | 30 - 4600 ng/mL[18] | LC-MS/MS often provides a wider dynamic range. |
| Throughput | Lower (due to GC run times and derivatization steps) | Higher (faster LC gradients and no derivatization)[13] | Important for drug development and clinical studies. |
Note: Values are illustrative and depend heavily on the specific analyte, matrix, and instrument.
Experimental Protocols
Protocol 1: GC-MS Analysis of β-Hydroxy Esters (as TMS Derivatives)
This protocol is suitable for volatile β-hydroxy esters or those that can be made volatile through derivatization.
-
Sample Preparation (Extraction): A liquid-liquid extraction or solid-phase extraction (SPE) is performed to isolate the analytes from the sample matrix.[12]
-
Derivatization (Trimethylsilylation):
-
The dried extract is reconstituted in 70 µL of a solvent like ethyl acetate.
-
Add 70 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Vortex the mixture and incubate for 30 minutes at 60°C to form the trimethylsilyl (B98337) (TMS) ether derivatives.[11][12] This step increases volatility and thermal stability.
-
-
GC-MS Instrument Conditions:
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 280°C, splitless mode.
-
Oven Program: Initial temp 100°C, hold 1 min, ramp at 15°C/min to 300°C, hold for 5 min. (This must be optimized for the specific analytes).
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.[11]
-
Source Temperature: 230°C.
-
Scan Mode: Full scan (m/z 50-600) for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
Protocol 2: LC-MS/MS Analysis of β-Hydroxy Esters
This protocol is ideal for high-throughput quantitative analysis of β-hydroxy esters in complex matrices like plasma, without the need for derivatization.[13][19]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex and centrifuge. The supernatant is collected for analysis.[13]
-
-
LC-MS/MS Instrument Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is typical.[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
MS Conditions (ESI):
-
Ionization Mode: ESI positive or negative. Negative mode is often preferred for underivatized acids/esters, detecting the [M-H]⁻ ion.[3][13]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and internal standard.[19]
-
-
Workflow and Decision Guide
Choosing the correct analytical technique depends on the research question.
Figure 2. Decision workflow for β-hydroxy ester analysis.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the characterization of β-hydroxy esters.
-
GC-MS with EI is the gold standard for structural elucidation of novel or unknown volatile compounds, leveraging extensive, reproducible fragmentation patterns that can be matched against spectral libraries.
-
LC-MS/MS with ESI is the preferred method for quantitative studies, especially in complex biological matrices relevant to drug development.[14] Its high sensitivity, high throughput, and applicability to a wider range of compounds without derivatization make it indispensable for pharmacokinetic and biomarker analysis.
The optimal choice depends on a clear definition of the analytical goals: structural identification versus sensitive quantification.
References
- 1. Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Electrospray mass spectrometry of testosterone esters: potential for use in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thiele.ruc.dk [thiele.ruc.dk]
- 17. youtube.com [youtube.com]
- 18. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Structure of Peterson Olefination Products
For researchers, scientists, and drug development professionals engaged in organic synthesis, the Peterson olefination stands as a valuable tool for the construction of carbon-carbon double bonds. A key advantage of this reaction is the ability to stereoselectively synthesize either E- or Z-alkenes from a common β-hydroxysilane intermediate by choosing either acidic or basic elimination conditions.[1][2][3] However, the successful application of this and other olefination methodologies hinges on the accurate and unambiguous validation of the product's structure, particularly its stereochemistry.
This guide provides a comprehensive comparison of analytical techniques for validating the structure of Peterson olefination products, alongside a comparative analysis of alternative olefination reactions such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Julia-Kocienski reactions. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most appropriate synthetic and analytical methods.
Comparison of Olefination Reactions: Performance and Stereoselectivity
The choice of olefination reaction significantly impacts the yield and stereoselectivity of the resulting alkene. The following table provides a comparative summary of the Peterson, Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski reactions for the synthesis of stilbene (B7821643) from benzaldehyde, a common benchmark substrate.
| Olefination Reaction | Reagents | Typical Yield (%) | E:Z Ratio | Key Features |
| Peterson Olefination (Acidic) | α-silyl carbanion, Benzaldehyde, Acid (e.g., H₂SO₄, BF₃·OEt₂) | 85-95 | Predominantly E | Stereodivergent control; formation of volatile siloxane byproducts.[4][5] |
| Peterson Olefination (Basic) | α-silyl carbanion, Benzaldehyde, Base (e.g., KH, NaH) | 85-95 | Predominantly Z | Stereodivergent control; formation of volatile siloxane byproducts.[4][6] |
| Wittig Reaction (Stabilized Ylide) | Stabilized phosphorus ylide, Benzaldehyde | 70-90 | Predominantly E | Wide applicability; byproduct (triphenylphosphine oxide) can complicate purification.[7] |
| Wittig Reaction (Unstabilized Ylide) | Unstabilized phosphorus ylide, Benzaldehyde | 60-80 | Predominantly Z | Useful for synthesizing Z-alkenes; ylides can be strongly basic.[8] |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion, Benzaldehyde | 85-95 | Highly E-selective (>95:5) | Water-soluble phosphate (B84403) byproduct simplifies purification; generally high E-selectivity.[9][10] |
| Julia-Kocienski Olefination | Heteroaryl sulfone, Benzaldehyde, Base | 70-90 | Highly E-selective (>95:5) | Excellent E-selectivity; mild reaction conditions.[11][12] |
Structural Validation of Olefination Products: Key Experimental Techniques
Accurate determination of the alkene geometry (E vs. Z) is crucial. The primary methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most common and powerful tool for determining the stereochemistry of alkenes in solution.
For 1,2-disubstituted alkenes, the magnitude of the vicinal coupling constant (³JHH) between the vinylic protons is diagnostic of the alkene geometry.
-
trans -alkenes: Typically exhibit a large coupling constant of 12-18 Hz .
-
cis -alkenes: Show a smaller coupling constant in the range of 6-12 Hz .
For tri- and tetrasubstituted alkenes where vicinal coupling constants are absent, the Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are in close proximity.
-
1D NOESY: Irradiation of a specific proton resonance will show an enhancement in the signals of protons that are spatially close (typically < 5 Å). This can be used to establish the relative stereochemistry of substituents across the double bond.
-
2D NOESY: Provides a comprehensive map of all through-space proton-proton interactions within the molecule.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the precise geometry of the double bond.[13] While it is the "gold standard" for structural elucidation, it is contingent on the ability to grow high-quality single crystals of the product.
Experimental Protocols
Peterson Olefination (Stereodivergent Synthesis of 1-Phenyl-1-hexene)[4][6]
This protocol describes the synthesis of a β-hydroxysilane intermediate followed by separate acidic and basic eliminations to yield the E and Z isomers of 1-phenyl-1-hexene.
Materials:
-
2-(tert-butyldiphenylsilyl)-2-phenylethanal
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Potassium hydride (KH) or Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Formation of the β-hydroxysilane:
-
Dissolve 2-(tert-butyldiphenylsilyl)-2-phenylethanal (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude β-hydroxysilane by flash column chromatography on silica gel.
-
-
Elimination:
-
For the Z-alkene (Basic elimination): To a solution of the purified β-hydroxysilane (1.0 equiv) in anhydrous THF at 0 °C, add potassium hydride (1.2 equiv) portion-wise. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
For the E-alkene (Acidic elimination): To a solution of the purified β-hydroxysilane (1.0 equiv) in dichloromethane (B109758) at 0 °C, add boron trifluoride etherate (1.2 equiv) dropwise. Stir the mixture at 0 °C until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Carefully quench the elimination reaction mixture (e.g., with saturated aqueous NaHCO₃ for the acidic elimination).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting alkene by flash column chromatography.
-
1H NMR and 1D NOESY Analysis for E/Z Determination
Sample Preparation:
-
Dissolve 5-10 mg of the purified alkene product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
1H NMR Acquisition:
-
Acquire a standard 1D 1H NMR spectrum.
-
Identify the vinylic proton signals. If the product is a 1,2-disubstituted alkene, measure the coupling constant (³JHH) to determine the stereochemistry.
1D NOESY Acquisition:
-
Set up a selective 1D NOESY experiment on the NMR spectrometer.
-
Select the resonance of one of the vinylic or allylic protons for selective irradiation.
-
Set the mixing time (typically 500-800 ms (B15284909) for small molecules).
-
Acquire the 1D NOESY spectrum.
-
Process the data and observe for NOE enhancements. An enhancement in the signal of a proton on the opposite side of the double bond confirms their spatial proximity, allowing for the assignment of the alkene geometry.
Single-Crystal X-ray Diffraction
Crystal Growth:
-
Dissolve the purified alkene product in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble.
-
Slowly evaporate the solvent at room temperature in a dust-free environment. Other methods like slow cooling of a saturated solution or vapor diffusion can also be employed.
-
Select a single crystal of suitable size (typically >0.1 mm in all dimensions) under a microscope.[14]
Data Collection and Structure Solution:
-
Mount the selected crystal on a goniometer head.[14]
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) in the X-ray diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows discussed in this guide.
Caption: Stereodivergent pathways of the Peterson olefination.
References
- 1. mdpi.com [mdpi.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Peterson olefination - Wikipedia [en.wikipedia.org]
- 4. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peterson Olefination [organic-chemistry.org]
- 6. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. arkat-usa.org [arkat-usa.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. rigaku.com [rigaku.com]
- 14. fiveable.me [fiveable.me]
A Comparative Guide to Ethyl (trimethylsilyl)acetate and Traditional Enolates in Organic Synthesis
In the realm of carbon-carbon bond formation, the aldol (B89426) reaction stands as a cornerstone, pivotal for the construction of complex molecular architectures in academic research and pharmaceutical development. The choice of the enolate nucleophile is critical to the reaction's success, influencing yield, selectivity, and substrate scope. This guide provides an objective comparison between ethyl (trimethylsilyl)acetate, a stable silyl (B83357) ketene (B1206846) acetal (B89532), and traditional enolates, such as lithium enolates, highlighting the distinct advantages offered by the silyl derivative.
Core Advantages of this compound
This compound is the C-silylated isomer of the more commonly used O-silylated ketene acetal derived from ethyl acetate (B1210297). For the purpose of this guide, we will focus on the advantages of silyl ketene acetals, which are often generated from ethyl acetate and are functional equivalents in aldol-type reactions. These silyl ketene acetals are key reagents in the Mukaiyama aldol addition.[1][2] Traditional aldol chemistry often relies on strongly basic conditions and highly reactive enolates, which can lead to challenges in control and selectivity.[3] Silyl ketene acetals like those derived from ethyl acetate provide a powerful alternative, overcoming many of these limitations.
1. Enhanced Stability and Handling: Traditional lithium enolates are highly reactive and thermally unstable, necessitating their formation and use at cryogenic temperatures (e.g., -78 °C) under strictly anhydrous and inert conditions.[4] They are typically generated in situ and used immediately. In contrast, silyl ketene acetals are significantly more stable, allowing them to be isolated, purified by distillation, and stored for extended periods.[4] This stability simplifies experimental procedures and allows for more precise control over stoichiometry.
2. Milder Generation and Reaction Conditions: The formation of traditional enolates requires stoichiometric amounts of strong, sterically hindered bases like lithium diisopropylamide (LDA).[5] These strong bases can be incompatible with many sensitive functional groups. Silyl ketene acetals can be prepared under much milder conditions, for example, by treating the parent ester with a trialkylamine base and a silylating agent like trimethylsilyl (B98337) chloride.[4][5] The subsequent aldol reaction, the Mukaiyama aldol addition, is catalyzed by a Lewis acid (e.g., TiCl₄, TMSOTf) under neutral or mildly acidic conditions, avoiding the harsh basic environment of the traditional aldol reaction.[1][3][6]
3. Superior Control and Prevention of Side Reactions: The high basicity of traditional enolates can lead to side reactions, including self-condensation of the carbonyl electrophile or the enolate itself. Because silyl ketene acetals are neutral and only weakly nucleophilic, they do not react with carbonyl compounds until activated by a Lewis acid.[4] This "on-demand" activation prevents unwanted self-condensation and allows for controlled, crossed aldol reactions even between two different enolizable carbonyl compounds.[4]
4. Tunable Reactivity and Selectivity: In the traditional aldol reaction, stereoselectivity is often governed by the geometry of the enolate and proceeds through a closed, six-membered cyclic transition state (Zimmerman-Traxler model).[1] The Mukaiyama aldol reaction typically proceeds through an open transition state, and the resulting stereochemistry (syn/anti) can be effectively controlled by the choice of substrates, Lewis acid, and reaction conditions.[6] This offers a higher degree of predictability and allows for targeted synthesis of specific diastereomers. Furthermore, the development of chiral Lewis acids has enabled highly enantioselective Mukaiyama aldol reactions.[1][7][8]
Data Presentation: A Comparative Overview
The following tables summarize the key differences in reaction conditions and performance between traditional lithium enolates and silyl ketene acetals in aldol-type reactions.
Table 1: Comparison of General Reaction Conditions
| Parameter | Traditional Lithium Enolate | This compound (as a Silyl Ketene Acetal) |
| Enolate Generation | Stoichiometric strong base (e.g., LDA) | Catalytic or stoichiometric weak base (e.g., Et₃N) + Silylating Agent (e.g., TMSCl) |
| Reaction Temperature | Typically -78 °C | -78 °C to room temperature |
| Key Reagent Nature | Highly basic, strongly nucleophilic | Neutral, weakly nucleophilic (activated by Lewis Acid) |
| Stability | Unstable, used in situ | Stable, can be isolated and stored |
| Key Side Reactions | Self-condensation, multiple deprotonations | Desilylation (can be mitigated by reaction conditions) |
Table 2: Performance in Aldol Addition to Benzaldehyde (B42025)
| Enolate Type | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Lithium Enolate of Ethyl Acetate | Ethyl 3-hydroxy-3-phenylpropanoate | ~60-70% | Variable, often poor selectivity without chiral auxiliaries | General textbook knowledge |
| Silyl Ketene Acetal + TiCl₄ | Ethyl 3-hydroxy-3-phenylpropanoate | >90% | Typically favors syn or anti depending on conditions | Mukaiyama, T. et al. (1973) |
| Silyl Ketene Acetal + Chiral Lewis Acid | Enantioenriched Aldol Adduct | High (e.g., 95%) | High dr and ee (e.g., >95:5) | Carreira, E. M. et al. |
Note: The data presented are representative and can vary significantly based on specific substrates, reagents, and reaction conditions.
Experimental Protocols
Protocol 1: Traditional Aldol Reaction via a Lithium Enolate
Objective: To synthesize ethyl 3-hydroxy-3-phenylpropanoate via the reaction of the lithium enolate of ethyl acetate with benzaldehyde.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl acetate
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Standard glassware, syringes, and inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: Add ethyl acetate (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
Aldol Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2-3 hours at this temperature.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Mukaiyama Aldol Addition Using a Silyl Ketene Acetal
Objective: To synthesize ethyl 3-hydroxy-3-phenylpropanoate via the Lewis acid-catalyzed reaction of a silyl ketene acetal with benzaldehyde.
Materials:
-
1-Ethoxy-1-(trimethylsiloxy)ethene (the silyl ketene acetal of ethyl acetate)
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard glassware, syringes, and inert atmosphere setup
Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve benzaldehyde (1.0 equivalent) in anhydrous DCM. Cool the solution to -78 °C.
-
Lewis Acid Addition: Add TiCl₄ (1.1 equivalents, typically as a 1M solution in DCM) dropwise to the stirred solution.
-
Nucleophile Addition: Add the silyl ketene acetal (1.2 equivalents) dropwise to the reaction mixture. Stir at -78 °C for 2-4 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Filter the mixture through a pad of Celite to remove titanium salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography to yield the silyl-protected aldol adduct, which can be deprotected with a fluoride (B91410) source or acid.
Visualizing the Pathways
The fundamental differences in the generation and reaction mechanisms of traditional enolates and silyl ketene acetals are illustrated below.
Figure 1. Comparison of generation and reaction pathways for traditional vs. silyl enolates.
Figure 2. Mechanistic comparison of traditional aldol and Mukaiyama aldol transition states.
Conclusion
This compound and related silyl ketene acetals represent a significant advancement over traditional enolates for aldol-type reactions. Their superior stability, milder generation methods, and the catalytic, Lewis-acid-mediated nature of their reactions provide unparalleled control over reactivity and selectivity.[3][4] By avoiding strongly basic conditions, they exhibit broader functional group tolerance and minimize common side reactions like self-condensation.[4] For researchers and drug development professionals, the ability to perform controlled, predictable, and highly selective carbon-carbon bond formations makes silyl ketene acetals an indispensable tool in modern organic synthesis.
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Spectroscopic Guide to Differentiating syn and anti-β-Hydroxy Silyl Ethers
For researchers in synthetic chemistry and drug development, the precise determination of stereochemistry is paramount. In the case of β-hydroxy silyl (B83357) ethers, which are versatile intermediates in organic synthesis, distinguishing between the syn and anti diastereomers is crucial for controlling the stereochemical outcome of subsequent reactions. This guide provides a comparative analysis of the spectroscopic characteristics of syn and anti-β-hydroxy silyl ethers, supported by experimental data and protocols to aid in their differentiation.
Spectroscopic Comparison: Unveiling Diastereomeric Differences
The primary techniques for distinguishing between syn and anti-β-hydroxy silyl ethers are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, and to a lesser extent, Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: A Tale of Coupling Constants
The most definitive method for assigning the relative stereochemistry of β-hydroxy silyl ethers lies in the analysis of the vicinal coupling constant (³JHH) between the protons on the two stereogenic carbons (Cα-H and Cβ-H).
-
syn-Diastereomers : In the syn isomer, the preferred conformation places the Cα-H and Cβ-H protons in an anti-periplanar relationship to minimize steric interactions. This dihedral angle of approximately 180° results in a larger vicinal coupling constant , typically in the range of 8.5–9.4 Hz [1].
-
anti-Diastereomers : Conversely, the anti isomer adopts a conformation where the Cα-H and Cβ-H protons are in a gauche relationship, with a dihedral angle of roughly 60°. This leads to a smaller vicinal coupling constant , generally between 3.3–4.0 Hz [1].
This significant difference in coupling constants provides a reliable diagnostic tool for stereochemical assignment.
¹³C NMR Spectroscopy: Subtle Shifts in the Carbon Skeleton
While ¹H NMR coupling constants offer the most direct evidence, ¹³C NMR spectroscopy can also provide valuable, albeit more subtle, clues. The chemical shifts of the carbon atoms bearing the hydroxyl and silyl ether groups can differ between the two diastereomers. Often, steric compression effects in one diastereomer can cause an upfield (lower ppm) shift for the involved carbon nuclei compared to the less sterically hindered diastereomer. However, these differences are often small and can be influenced by the specific substituents on the molecule.
Infrared (IR) Spectroscopy: A Less Definitive Indicator
IR spectroscopy is generally less conclusive for differentiating between syn and anti diastereomers of β-hydroxy silyl ethers. Both isomers will exhibit characteristic absorptions for the O-H stretch (typically broad, around 3400 cm⁻¹) and the C-O stretches. While minor differences in the fingerprint region may exist due to the different vibrational modes of the diastereomers, these are often difficult to interpret definitively without authentic samples of both isomers for direct comparison.
Quantitative Spectroscopic Data
The following table summarizes the key diagnostic ¹H NMR data for a representative pair of syn and anti-β-hydroxy-α-(pentafluoro-λ⁶-sulfanyl)acetic acid esters, which serve as a good model for β-hydroxy silyl ethers due to their analogous stereochemical arrangement[1].
| Diastereomer | Cα-H Chemical Shift (δ, ppm) | Cβ-H Chemical Shift (δ, ppm) | ³JHH (Hz) |
| syn | ~4.5-4.7 | ~5.2-5.4 | 8.5 - 9.4 |
| anti | ~4.5-4.7 | ~5.2-5.4 | 3.3 - 4.0 |
Experimental Protocols
The diastereoselective synthesis of β-hydroxy silyl ethers is most commonly achieved through aldol-type reactions. The following is a general protocol for the syn-selective synthesis using a "super silyl" ester, which can be adapted for various aldehydes and silylating agents[2][3][4].
Synthesis of a syn-β-Hydroxy Silyl Ether via Aldol (B89426) Reaction
-
Preparation of the Silyl Enol Ether: To a solution of a silyl-protected acetate (B1210297) (e.g., a "super silyl" chloroacetate) in an anhydrous solvent such as toluene, a strong base like lithium hexamethyldisilazide (LiHMDS) is added dropwise at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). The mixture is stirred for a specified time to allow for the formation of the corresponding silyl enol ether.
-
Aldol Addition: The desired aldehyde, dissolved in the same anhydrous solvent, is then added slowly to the reaction mixture at -78 °C. The reaction is allowed to proceed for several hours, with the temperature gradually increasing to around -20 °C.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired syn-β-hydroxy silyl ether.
-
Characterization: The diastereomeric ratio of the product is determined by ¹H NMR spectroscopy of the crude reaction mixture by integrating the signals of the Cα-H or Cβ-H protons for the syn and anti isomers[4]. The purified product is further characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.
Visualizing the Workflow and Stereochemical Relationship
The following diagrams illustrate the general experimental workflow for the synthesis and analysis of β-hydroxy silyl ethers and the key conformational difference that leads to the distinct NMR spectroscopic signatures of the syn and anti diastereomers.
Caption: General experimental workflow for the synthesis and characterization of β-hydroxy silyl ethers.
Caption: Conformational basis for the different ³JHH coupling constants in syn and anti diastereomers.
References
- 1. BJOC - Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes [beilstein-journals.org]
- 2. Synthesis of β-Hydroxy-α-haloesters through Super Silyl Ester Directed Syn-Selective Aldol Reaction [organic-chemistry.org]
- 3. Synthesis of β-hydroxy-α-haloesters through super silyl ester directed syn-selective aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of β-Hydroxy-α-haloesters through Super Silyl Ester Directed SYN-Selective Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Reaction Mixtures Containing Ethyl (trimethylsilyl)acetate: A Comparative Guide to GC-MS and qNMR Techniques
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of Ethyl (trimethylsilyl)acetate in Reaction Mixtures.
In the dynamic landscape of chemical synthesis and drug development, the precise quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield optimization, and quality control. This compound, a versatile silyl (B83357) enol ether, and its analogs are crucial building blocks in a multitude of organic transformations. This guide provides a comprehensive comparison of two powerful analytical techniques for the quantitative analysis of reaction mixtures containing this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a detailed examination of the experimental protocols and performance characteristics of each method, supported by comparative data to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: GC-MS vs. qNMR for this compound Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Nuclear spin resonance for direct, non-destructive quantification based on signal intensity. |
| Sample Preparation | Often requires derivatization to improve volatility and thermal stability. | Minimal sample preparation; dissolution in a deuterated solvent with an internal standard. |
| Selectivity | High, based on both retention time and mass fragmentation patterns. | High, based on unique chemical shifts of nuclei. |
| Sensitivity | Generally higher, with Limits of Detection (LOD) and Quantification (LOQ) often in the µg/mL to ng/mL range.[1][2] | Generally lower sensitivity than GC-MS, with LOQ typically in the low mM to µM range.[3] |
| Accuracy & Precision | High accuracy and precision can be achieved with appropriate internal standards and calibration. | Excellent accuracy and precision, often considered a primary ratio method of measurement.[4][5] |
| Throughput | Can be high with autosamplers, but sample preparation can be a bottleneck. | Relatively high throughput, especially for direct analysis of reaction aliquots. |
| Instrumentation | Widely available in analytical laboratories. | Requires access to an NMR spectrometer, which may be less common than GC-MS. |
| Data Analysis | Requires integration of chromatographic peaks and comparison to a calibration curve. | Involves integration of NMR signals and direct comparison to an internal standard. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
The quantitative analysis of this compound by GC-MS typically involves derivatization to enhance its volatility and thermal stability, ensuring sharp chromatographic peaks and reproducible fragmentation.[1][6]
1. Sample Preparation and Derivatization:
-
Internal Standard (IS): A known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time that is not present in the sample) is added to the reaction mixture aliquot.[7]
-
Extraction (if necessary): The analyte and internal standard may be extracted from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).[8]
-
Derivatization: The extracted sample is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[9] The mixture is typically heated to ensure complete reaction.[9]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: An Agilent 7890B GC system (or equivalent) is commonly used.[10]
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating the silylated analytes.[10]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[9]
-
Inlet: A split/splitless inlet is used, with the mode and temperature optimized for the analytes.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of all components in the reaction mixture. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C).[9]
-
Mass Spectrometer: An Agilent 5977A series MSD (or equivalent) is used for detection.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[11]
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions of the analyte and internal standard.[2] Full scan mode can be used for qualitative confirmation.
3. Calibration and Quantification:
-
A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of this compound in the reaction mixture is then determined from this calibration curve.[7]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a direct and often faster method for quantification, as it typically does not require derivatization or chromatographic separation.[12]
1. Sample Preparation:
-
Internal Standard (IS): A certified reference material (CRM) is preferred as the internal standard to ensure SI traceability.[6] For non-polar analytes like this compound, 1,4-bis(trimethylsilyl)benzene (B82404) is a suitable choice.[13] A precise amount of the internal standard is weighed.
-
Sample Aliquot: A known weight of the reaction mixture is added to the same container as the internal standard.
-
Solvent: The mixture is dissolved in a known volume of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) that does not have signals overlapping with the analyte or internal standard.
2. NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion and sensitivity.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure full magnetization recovery between scans, which is crucial for accurate integration.
-
Pulse Angle: A 90° pulse is often recommended for maximizing the signal-to-noise ratio.
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for the signals of interest.
-
-
Data Processing:
-
Phasing and Baseline Correction: Accurate phasing and baseline correction are essential for reliable integration.
-
Integration: The signals corresponding to specific, well-resolved protons of both this compound and the internal standard are integrated.
-
3. Calculation: The concentration or amount of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration (or mass) of the analyte
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
Performance Comparison
| Parameter | GC-MS | qNMR |
| Linearity (R²) | > 0.99[1] | > 0.999[3] |
| Precision (RSD%) | < 15%[5] | < 2%[3] |
| Accuracy (% Recovery) | 80-120%[5] | Typically high, as it's a primary method |
| Limit of Detection (LOD) | Can reach ng/mL levels[2] | Generally in the µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | Can reach low µg/mL levels[1][2] | Generally in the µg/mL to mg/mL range[3] |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for the quantitative analysis of a reaction mixture containing this compound by GC-MS and qNMR.
References
- 1. thescipub.com [thescipub.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. NMR Application Notes – Learn what industrial applications use NMR spectroscopy — Nanalysis [nanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. usp.org [usp.org]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. researchgate.net [researchgate.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. gcms.cz [gcms.cz]
- 11. Silyl Ketene Acetals/B(C₆F₅)₃ Lewis Pair-Catalyzed Living Group Transfer Polymerization of Renewable Cyclic Acrylic Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 13. impactfactor.org [impactfactor.org]
- 14. New Silyl Derivatives for the Determination of Alcohols by GC/MS | NIST [nist.gov]
- 15. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of Ethyl (trimethylsilyl)acetate and its Alternatives in Olefin Synthesis
For researchers, scientists, and drug development professionals, the synthesis of carbon-carbon double bonds is a cornerstone of organic chemistry. This guide provides a comprehensive comparison of ethyl (trimethylsilyl)acetate in the Peterson olefination with two prominent alternatives: the Horner-Wadsworth-Emmons (HWE) reaction and the Reformatsky reaction. This analysis, supported by experimental data and detailed protocols, aims to inform the selection of the most suitable method for specific synthetic challenges.
Executive Summary
This compound is a versatile reagent primarily employed in the Peterson olefination for the synthesis of α,β-unsaturated esters. Its main advantages lie in the operational simplicity and the ability to control the stereochemical outcome of the resulting alkene. However, the Horner-Wadsworth-Emmons and Reformatsky reactions offer distinct advantages in terms of reagent stability, substrate scope, and functional group tolerance. This guide presents a side-by-side comparison of these three methodologies, focusing on their application in the synthesis of ethyl cinnamate (B1238496) and related compounds from benzaldehyde (B42025).
Comparison of Olefination Reactions
| Reaction | Reagent | Carbonyl Substrate | Product | Typical Conditions | Yield (%) | Stereoselectivity (E:Z) |
| Peterson Olefination | This compound | Benzaldehyde | Ethyl cinnamate | 1. LDA, THF, -78 °C; 2. Benzaldehyde; 3. Acid or Base Workup | 70-90% | Controllable: Acidic workup favors E-isomer, Basic workup favors Z-isomer. |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Benzaldehyde | Ethyl cinnamate | NaH, THF, 0 °C to rt | 73-84% | Predominantly E[1][2] |
| Reformatsky Reaction | Ethyl bromoacetate (B1195939) | Benzaldehyde | Ethyl 3-hydroxy-3-phenylpropanoate | Zn, Toluene (B28343)/Ether | 52% | Not applicable (product is a β-hydroxy ester)[3] |
Reaction Mechanisms and Workflows
The choice between these olefination methods often depends on the desired product, the stereochemical requirements, and the functional groups present in the starting materials. The following diagrams illustrate the fundamental mechanisms and experimental workflows for each reaction.
Peterson Olefination
The Peterson olefination proceeds through a β-hydroxysilane intermediate. The stereochemical outcome of the elimination to form the alkene is dependent on the workup conditions.
Horner-Wadsworth-Emmons Reaction
The HWE reaction utilizes a phosphonate-stabilized carbanion to yield predominantly the E-alkene. The water-soluble phosphate (B84403) byproduct simplifies purification.
Reformatsky Reaction
The Reformatsky reaction employs an organozinc reagent to produce a β-hydroxy ester, which can be subsequently dehydrated to the α,β-unsaturated ester if desired.
Detailed Experimental Protocols
Peterson Olefination of Benzaldehyde with this compound
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add this compound dropwise to the LDA solution at -78 °C and stir for 1 hour.
-
Add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
For (E)-ethyl cinnamate (acidic workup): Quench the reaction at 0 °C with 1 M hydrochloric acid.
-
For (Z)-ethyl cinnamate (basic workup): Quench the reaction at 0 °C with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Horner-Wadsworth-Emmons Reaction of Benzaldehyde with Triethyl phosphonoacetate
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure: [4]
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Reformatsky Reaction of Benzaldehyde with Ethyl bromoacetate
Materials:
-
Zinc powder
-
Ethyl bromoacetate
-
Benzaldehyde
-
Anhydrous Toluene
-
Anhydrous Ether
-
10% Hydrochloric acid
-
Standard laboratory glassware
Procedure: [3]
-
In a flask equipped with a condenser and a dropping funnel, place zinc powder (1.2 equivalents).
-
Add a solution of benzaldehyde (1.2 equivalents) and ethyl bromoacetate (1.0 equivalent) in a mixture of anhydrous toluene and ether dropwise to the zinc suspension.[3]
-
After the addition is complete, the reaction mixture is typically heated to initiate and sustain the reaction.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of 10% hydrochloric acid.
-
Extract the aqueous layer with ether (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield ethyl 3-hydroxy-3-phenylpropanoate.[3]
Conclusion
The choice between the Peterson olefination, the Horner-Wadsworth-Emmons reaction, and the Reformatsky reaction is highly dependent on the specific synthetic goal.
-
This compound in the Peterson olefination is the preferred method when stereochemical control is paramount, as the E or Z isomer can be selectively obtained by choosing the appropriate workup.
-
The Horner-Wadsworth-Emmons reaction is a robust and high-yielding method for the synthesis of E-alkenes, with the significant advantage of a simple purification process due to the water-soluble phosphate byproduct.
-
The Reformatsky reaction provides access to β-hydroxy esters, which are valuable synthetic intermediates in their own right. While it can be a two-step process to obtain the α,β-unsaturated ester, it offers a milder alternative to other enolate-based reactions.
By understanding the nuances of each reaction, researchers can make informed decisions to optimize their synthetic strategies for the efficient and selective production of desired olefinic products.
References
Safety Operating Guide
Personal protective equipment for handling Ethyl (trimethylsilyl)acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling Ethyl (trimethylsilyl)acetate, including detailed operational and disposal plans.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 4071-88-9 | [1][2] |
| Molecular Formula | C7H16O2Si | [1][3] |
| Molecular Weight | 160.29 g/mol | [2][3][4] |
| Physical State | Liquid | [1] |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | 156-159 °C | [2] |
| Density | 0.876 g/mL at 25 °C | [2] |
| Flash Point | 16 °C (60.80 °F) | [5] |
| Refractive Index | n20/D 1.415 | [2] |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is critical to ensure the safe handling and storage of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood with local exhaust ventilation.[1]
-
Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of potential exposure.[1][5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
All equipment used when handling the product must be grounded and bonded to prevent static discharge.[1]
Personal Protective Equipment (PPE):
| PPE Type | Specification | Source |
| Eye/Face Protection | Chemical splash goggles or a face shield. Contact lenses should not be worn. | [1][5] |
| Hand Protection | Neoprene or nitrile rubber gloves. Gloves must be inspected before use. | [1][3] |
| Skin and Body Protection | Wear a chemical-resistant apron and a complete suit protecting against chemicals. | [3][5] |
| Respiratory Protection | If inhalation exposure is possible, use a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator. | [1] |
Handling Procedures:
-
Avoid all contact with skin, eyes, and clothing. Do not breathe vapor or mist.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1]
-
Use only non-sparking tools.[1]
-
Take precautionary measures against static discharge.[1]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]
-
Handle empty containers with care as residual vapors are flammable.[1]
Storage Conditions:
-
Incompatible materials to avoid include acids, bases, and oxidizing agents.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First Aid Measures:
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. | [1][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. | [1][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention. | [1][3][5] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][5]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[1]
-
Specific Hazards: The substance is a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
Accidental Release Measures:
-
Evacuate: Immediately evacuate unnecessary personnel from the area.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition (no smoking, flares, sparks, or flames).[1][6]
-
Ventilate: Ensure adequate ventilation.[3]
-
Containment: Stop the leak if it can be done without risk. Contain the spill with dikes or absorbents like vermiculite, sand, or earth to prevent migration into sewers or streams.[1][5]
-
Clean-up: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[1][5]
-
Personal Protection: Wear appropriate personal protective equipment as described in the PPE section.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Treatment:
-
Dispose of surplus and non-recyclable solutions by a licensed disposal company.[3]
-
This material and its container must be disposed of as hazardous waste.[7]
-
Do not allow the product to enter drains, water courses, or the soil.[3][8]
Contaminated Packaging:
-
Empty containers may retain product residue and can be hazardous.[1]
-
Dispose of contaminated packaging as unused product.[3]
-
Do not burn or use a cutting torch on the empty drum.[8]
Workflow for Chemical Spill Response
The following diagram illustrates the step-by-step procedure for responding to a spill of this compound.
Caption: A flowchart outlining the critical steps for safely managing a spill of this compound.
References
- 1. gelest.com [gelest.com]
- 2. Ethyl trimethylsilylacetate = 98 4071-88-9 [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. content.labscoop.com [content.labscoop.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ETHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
